NCT-505
Beschreibung
Eigenschaften
IUPAC Name |
1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNLWOQHMQRHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NCT-505: An In-depth Technical Guide on its Mechanism of Action in Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and resistance to conventional therapies, contributing to tumor recurrence and metastasis. Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid synthesis, is a key marker and functional regulator of CSCs. NCT-505 is a potent and selective small molecule inhibitor of ALDH1A1. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer stem cells, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Selective ALDH1A1 Inhibition
This compound exerts its anti-cancer stem cell effects through the potent and selective inhibition of the ALDH1A1 enzyme.[1] ALDH1A1 plays a crucial role in the survival and maintenance of CSCs by detoxifying aldehydes and catalyzing the synthesis of retinoic acid, a key signaling molecule in cell differentiation.[2][3] By inhibiting ALDH1A1, this compound disrupts these critical cellular processes, leading to a reduction in the CSC population, decreased tumorigenicity, and re-sensitization to chemotherapy.
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency against human ALDH1A1 with an IC50 in the low nanomolar range. Its selectivity for ALDH1A1 over other ALDH isoforms is a key characteristic, minimizing potential off-target effects.
| Target Enzyme | IC50 (nM) | Reference |
| Human ALDH1A1 | 7 | [1] |
| Human ALDH1A2 | >57,000 | [1] |
| Human ALDH1A3 | 22,800 | |
| Human ALDH2 | 20,100 | |
| Human ALDH3A1 | >57,000 |
Cellular Activity and Effects on Cancer Stem Cell Properties
In cellular assays, this compound has been shown to reduce the viability of cancer cells, particularly those with high ALDH1A1 expression, and inhibit the formation of spheroids, a key characteristic of cancer stem cells in vitro.
| Cell Line | Assay | Metric | Value | Reference |
| OV-90 (Ovarian Cancer) | Cell Viability | EC50 | 2.10-3.92 µM | |
| SKOV-3-TR (Paclitaxel-Resistant Ovarian Cancer) | Cytotoxicity | IC50 | 1, 3, 10, 20, 30 µM | |
| OV-90 (Ovarian Cancer) | Spheroid Formation | Inhibition | Demonstrated |
Furthermore, this compound has been shown to re-sensitize paclitaxel-resistant ovarian cancer cells to chemotherapy. The related compound NCT-506, with a similar IC50 for ALDH1A1, demonstrates a significant reduction in the IC50 of paclitaxel in SKOV-3-TR cells.
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Reference |
| SKOV-3-TR | DMSO (Control) | 1202 | |
| SKOV-3-TR | NCT-506 (1 µM) | 924 | |
| SKOV-3-TR | NCT-506 (3 µM) | 870 | |
| SKOV-3-TR | NCT-506 (10 µM) | 411 | |
| SKOV-3-TR | NCT-506 (20 µM) | 102 | |
| SKOV-3-TR | NCT-506 (30 µM) | 31.8 |
Signaling Pathways Modulated by this compound
The inhibition of ALDH1A1 by this compound is hypothesized to impact downstream signaling pathways crucial for cancer stem cell survival and self-renewal. Based on studies of ALDH1A1 inhibition, the primary affected pathways include the AKT/β-catenin and NF-κB signaling cascades.
Caption: Putative signaling pathway affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer stem cells.
ALDEFLUOR Assay for ALDH Activity
This assay is used to identify and quantify the population of cells with high ALDH activity.
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend cells in ALDEFLUOR assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a "test" sample and a "control" sample for each cell line.
-
To the "test" sample, add the activated ALDEFLUOR reagent (BAAA, a fluorescent ALDH substrate).
-
To the "control" sample, add the ALDEFLUOR reagent along with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to define the baseline fluorescence.
-
Incubate both samples for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend in fresh assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" sample.
-
Caption: Workflow for the ALDEFLUOR assay.
Spheroid Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells by their ability to form three-dimensional spheroids in non-adherent conditions.
-
Cell Plating:
-
Prepare a single-cell suspension of the cancer cells.
-
Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.
-
Use serum-free media supplemented with growth factors such as EGF and bFGF.
-
-
Incubation and Treatment:
-
Add this compound at various concentrations to the appropriate wells.
-
Incubate the plates for 7-14 days to allow for spheroid formation.
-
Replenish media and compound every 2-3 days.
-
-
Quantification:
-
Image the spheroids using a microscope.
-
Quantify the number and size of spheroids per well. A significant decrease in spheroid formation in this compound treated wells indicates an effect on the CSC population.
-
Caption: Workflow for the spheroid formation assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its target, ALDH1A1, in a cellular environment.
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions across a range of temperatures. Ligand-bound proteins are stabilized and will not denature and precipitate at the same temperature as unbound proteins.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated protein fraction by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble ALDH1A1 in each sample using techniques such as Western blotting or mass spectrometry. An increase in soluble ALDH1A1 at higher temperatures in the this compound-treated samples confirms target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This compound is a promising therapeutic agent that targets the cancer stem cell population through the selective inhibition of ALDH1A1. Its ability to reduce CSC viability, inhibit self-renewal, and overcome chemoresistance highlights its potential as a valuable component of future cancer therapies. Further research should focus on elucidating the full spectrum of downstream signaling events affected by this compound and exploring its efficacy in in vivo models of various cancer types. The combination of this compound with standard-of-care chemotherapies represents a compelling strategy to eradicate CSCs and improve patient outcomes.
References
The Therapeutic Potential of NCT-505: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-505 is a potent and selective small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell chemoresistance, stemness, and proliferation. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, with a primary focus on its application in oncology. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and development of this promising compound.
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a cytosolic enzyme that plays a crucial role in the oxidation of retinaldehyde to retinoic acid, a key signaling molecule involved in cell differentiation and proliferation.[1] Elevated ALDH1A1 activity has been identified as a functional marker for cancer stem cells (CSCs) in various malignancies, including ovarian cancer.[2][3] These CSCs are thought to be responsible for tumor initiation, metastasis, and recurrence following chemotherapy.[4] The therapeutic rationale for targeting ALDH1A1 stems from its role in conferring chemoresistance and maintaining the stem-like properties of cancer cells.[5] this compound has emerged as a promising agent in this class of inhibitors, demonstrating high potency and selectivity for ALDH1A1.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the competitive inhibition of ALDH1A1. This inhibition disrupts the conversion of retinaldehyde to retinoic acid, thereby impacting downstream signaling pathways that are dependent on retinoic acid for their activation. Furthermore, the inhibition of ALDH1A1 by this compound has been shown to have broader effects on cellular metabolism and stress response.
Signaling Pathways Modulated by this compound
Retinoic Acid (RA) Signaling Pathway: By blocking the synthesis of retinoic acid, this compound can alter the expression of numerous genes regulated by the retinoic acid receptor (RAR) and retinoid X receptor (RXR). This can lead to the induction of cell cycle arrest and a reduction in the expression of genes associated with cell proliferation and stemness.
NF-κB Signaling Pathway: Studies have demonstrated a link between ALDH1A1 activity and the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and chemoresistance. Inhibition of ALDH1A1 by this compound has been shown to reduce the phosphorylation of p65, a key component of the NF-κB complex, in certain cancer cell lines. This suppression of NF-κB activity can sensitize cancer cells to chemotherapeutic agents and induce apoptosis.
dot
Caption: this compound inhibits ALDH1A1, leading to downstream effects on RA and NF-κB signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related ALDH1A1 inhibitors in preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| ALDH1A1 | Enzymatic Assay | 7 nM | |
| ALDH1A2 | Enzymatic Assay | > 20 µM | |
| ALDH1A3 | Enzymatic Assay | > 20 µM | |
| ALDH2 | Enzymatic Assay | > 20 µM | |
| ALDH3A1 | Enzymatic Assay | > 20 µM |
Table 2: Cellular Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Assay | Endpoint | Value | Reference |
| OV-90 (3D culture) | Cell Viability | EC50 | Not Affected up to 3 µM | |
| OVCAR3 (TICs) | ALDH Activity | IC50 | Not Reported | |
| OV90 (TICs) | ALDH Activity | IC50 | Not Reported | |
| OV90 | Spheroid Formation | Inhibition | Dose-dependent | |
| OVCAR8 | Spheroid Formation | Inhibition | Dose-dependent |
Table 3: In Vivo Efficacy of a Similar ALDH1A1 Inhibitor (Compound 974)
| Cancer Model | Treatment | Outcome | Reference |
| Ovarian Cancer Xenograft (OVCAR3) | 5 µM Compound 974 (pre-treatment) | Significantly reduced CSC frequency |
Experimental Protocols
ALDH Activity Assay (ALDEFLUOR™ Assay)
This protocol is adapted from studies investigating ALDH activity in cancer stem cells.
-
Cell Preparation: Harvest single-cell suspensions from cell culture.
-
ALDEFLUOR™ Staining: Resuspend cells in ALDEFLUOR™ assay buffer containing the ALDH substrate (BAAA, BODIPY™-aminoacetaldehyde) at a concentration of 1 x 10^6 cells/mL.
-
Control: For each sample, prepare a control tube containing the cells and ALDH substrate, plus the specific ALDH inhibitor DEAB (N,N-diethylaminobenzaldehyde).
-
Incubation: Incubate both test and control samples at 37°C for 30-60 minutes.
-
Flow Cytometry: Analyze the cell populations using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.
dot
Caption: Workflow for assessing ALDH activity using the ALDEFLUOR™ assay.
Spheroid Formation Assay
This protocol is based on methodologies used to assess the stem-like property of self-renewal in cancer cells.
-
Cell Plating: Plate cells at a low density (e.g., 500 cells/well) in ultra-low attachment 24-well plates.
-
Media: Culture cells in a serum-free stem cell medium.
-
Treatment: Add this compound or vehicle control to the culture medium at the desired concentrations.
-
Incubation: Incubate the plates for 7-14 days to allow for spheroid formation.
-
Quantification: Count the number of spheroids formed in each well under a microscope. Spheroids are typically defined as cell aggregates above a certain size threshold (e.g., >50 µm in diameter).
dot
Caption: Protocol for evaluating cancer cell self-renewal via spheroid formation.
Cell Viability (Cytotoxicity) Assay
This is a general protocol to assess the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Reagent: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value.
Therapeutic Potential and Future Directions
The preclinical data strongly suggest that this compound has significant therapeutic potential as an anti-cancer agent, particularly in the context of ovarian cancer. Its ability to selectively target ALDH1A1, a marker of cancer stem cells, positions it as a promising candidate for overcoming chemoresistance and preventing tumor recurrence.
Key therapeutic strategies to explore include:
-
Combination Therapy: Combining this compound with standard-of-care chemotherapies (e.g., taxanes, platinum-based agents) to enhance their efficacy and overcome resistance.
-
Targeting CSCs: Utilizing this compound to specifically eliminate the cancer stem cell population, thereby reducing the likelihood of relapse.
As of the latest available information, there are no publicly registered clinical trials specifically for this compound. Further preclinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish a safety profile before it can be advanced to clinical investigation. The development of this compound and other selective ALDH1A1 inhibitors represents a promising avenue for the development of novel and more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALDH1A1 induces resistance to CHOP in diffuse large B-cell lymphoma through activation of the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
NCT-505: A Selective ALDH1A1 Inhibitor for Oncological Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Aldehyde dehydrogenase 1A1 (ALDH1A1), a cytosolic enzyme, plays a crucial role in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation.[1] In the context of oncology, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) across various tumor types and is associated with therapeutic resistance and poor prognosis. NCT-505 has emerged as a potent and selective small molecule inhibitor of ALDH1A1, offering a valuable tool for investigating the role of this enzyme in cancer biology and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, relevant signaling pathways, and detailed experimental protocols.
Core Data Presentation
Biochemical and Cellular Activity of this compound
The following tables summarize the quantitative data for this compound's inhibitory activity and its effects on cancer cell lines.
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| IC50 | 7 nM | Human ALDH1A1 | Enzymatic Assay | [2] |
| IC50 | >57 µM | Human ALDH1A2 | Enzymatic Assay | [2] |
| IC50 | 22.8 µM | Human ALDH1A3 | Enzymatic Assay | [2] |
| IC50 | 20.1 µM | Human ALDH2 | Enzymatic Assay | [2] |
| IC50 | >57 µM | Human ALDH3A1 | Enzymatic Assay | |
| IC50 | >57 µM | 15-hydroxyprostaglandin dehydrogenase (HPGD) | Enzymatic Assay | |
| IC50 | >57 µM | type-4 hydroxysteroid dehydrogenase (HSD17β4) | Enzymatic Assay | |
| EC50 | 2.10-3.92 µM | OV-90 (Ovarian Cancer) | Cell Viability Assay | |
| IC50 | 1, 3, 10, 20, 30 µM (titration) | SKOV-3-TR (Paclitaxel-Resistant Ovarian Cancer) | Cytotoxicity Assay |
Table 1: In Vitro Inhibitory Activity and Cellular Efficacy of this compound.
Signaling Pathways Modulated by ALDH1A1 Inhibition
ALDH1A1 is implicated in several critical signaling pathways that promote cancer progression, stemness, and therapeutic resistance. Inhibition of ALDH1A1 by this compound is expected to perturb these pathways.
Retinoic Acid (RA) Signaling Pathway
ALDH1A1 catalyzes the oxidation of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression through nuclear receptors (RAR and RXR). In some cancer contexts, RA signaling can promote differentiation and suppress proliferation. However, in cancer stem cells, ALDH1A1-mediated RA signaling can contribute to the maintenance of stemness.
ALDH1A1/HIF-1α/VEGF Signaling Pathway
In the tumor microenvironment, ALDH1A1 can promote angiogenesis through the hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF) axis. ALDH1A1-dependent RA signaling can lead to the stabilization and activation of HIF-1α, which in turn upregulates the expression of VEGF, a potent pro-angiogenic factor.
Wnt/β-catenin and PI3K/AKT/mTOR Signaling Pathways
ALDH1 activity has been linked to the Wnt/β-catenin and PI3K/AKT/mTOR pathways, both of which are central to cancer cell proliferation, survival, and stemness. While the direct regulatory mechanisms are still under investigation, ALDH1A1 expression and activity can be influenced by and, in turn, influence these critical signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments used to characterize ALDH1A1 inhibitors like this compound are provided below.
ALDH Enzymatic Assay (Spectrophotometric)
This assay measures the enzymatic activity of ALDH1A1 by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD⁺ solution
-
Aldehyde substrate (e.g., retinaldehyde)
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
This compound or other test compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD⁺, and ALDH1A1 enzyme in each well of the microplate.
-
Add this compound or vehicle control to the respective wells and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the aldehyde substrate.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (rate of change in absorbance) for each condition.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
Materials:
-
Cancer cell lines (e.g., OV-90, SKOV-3-TR)
-
Complete cell culture medium
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in the opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.
3D Spheroid Formation Assay
This assay assesses the ability of cancer cells to form three-dimensional spheroids, a characteristic of cancer stem cells and a model for small avascular tumors.
Materials:
-
Cancer cell lines (e.g., OV-90)
-
Ultra-low attachment 96-well plates
-
Complete cell culture medium
-
This compound or other test compounds
-
Microscope with imaging capabilities
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells in ultra-low attachment 96-well plates at a desired density in the presence of various concentrations of this compound or vehicle control.
-
Centrifuge the plates at a low speed to facilitate cell aggregation.
-
Incubate the plates for a period of 7-10 days to allow for spheroid formation.
-
Monitor spheroid formation and growth regularly by microscopy.
-
At the end of the incubation period, capture images of the spheroids.
-
The size and number of spheroids can be quantified using image analysis software. Alternatively, cell viability within the spheroids can be assessed using a 3D-compatible assay like CellTiter-Glo® 3D.
In Vivo Studies
While this compound has been evaluated in male CD-1 mice, detailed public data on its in vivo efficacy, pharmacokinetics, and toxicology are limited. A study on an analog, NCT-501, suggested it was not effective as a single agent in reducing tumor size in vivo. Further research is required to fully elucidate the in vivo potential of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of ALDH1A1, demonstrating significant activity in preclinical cancer models. Its ability to modulate key signaling pathways involved in cancer stemness and progression makes it an invaluable research tool. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other ALDH1A1 inhibitors in the pursuit of novel cancer therapeutics. While in vitro data is promising, the in vivo activity of this compound requires more extensive investigation.
References
Investigating the Role of ALDH1A1 with NCT-505: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid (RA) signaling, has emerged as a significant target in oncology. Its overexpression is frequently associated with cancer stem cell (CSC) phenotypes, therapeutic resistance, and poor prognosis in various malignancies. NCT-505 is a potent and selective small-molecule inhibitor of ALDH1A1. This technical guide provides an in-depth overview of the interplay between ALDH1A1 and this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures. This document is intended to serve as a comprehensive resource for researchers investigating ALDH1A1-targeted cancer therapies.
Introduction to ALDH1A1
The human aldehyde dehydrogenase (ALDH) superfamily comprises 19 functional enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] Among these, ALDH1A1 is a cytosolic enzyme that plays a crucial role in several physiological processes, including:
-
Retinoic Acid (RA) Signaling: ALDH1A1 catalyzes the irreversible oxidation of retinal to retinoic acid, a key signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[1]
-
Detoxification: The enzyme metabolizes and detoxifies various toxic aldehydes, thereby protecting cells from aldehyde-induced damage.
-
Oxidative Stress Response: By eliminating reactive aldehydes, ALDH1A1 helps to mitigate oxidative stress within the cell.[2]
In the context of cancer, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in numerous tumor types, including breast, ovarian, lung, and colon cancers.[1][2] This increased activity contributes to the maintenance of stemness, self-renewal, and resistance to conventional chemotherapies and radiation. Consequently, ALDH1A1 has become an attractive therapeutic target for the development of novel anti-cancer agents aimed at eradicating the CSC population.
This compound: A Potent and Selective ALDH1A1 Inhibitor
This compound is a quinoline-based, orally bioavailable small molecule that has been identified as a potent and highly selective inhibitor of the ALDH1A1 isoenzyme. Its development represents a significant advancement in the quest for targeted therapies against ALDH1A1-positive cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against ALDH Isoforms
| ALDH Isoform | IC50 (nM) | Selectivity vs. ALDH1A1 |
| hALDH1A1 | 7 | - |
| hALDH1A2 | >57,000 | >8142-fold |
| hALDH1A3 | 22,800 | ~3257-fold |
| hALDH2 | 20,100 | ~2871-fold |
| hALDH3A1 | >57,000 | >8142-fold |
Table 2: Cellular Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Assay | Metric | Value (µM) |
| OV-90 | Cell Viability (2D) | EC50 | > 57 |
| OV-90 | Cell Viability (3D Spheroid) | EC50 | 2.10 - 3.92 |
| SKOV-3-TR (paclitaxel-resistant) | Cytotoxicity in presence of Paclitaxel | IC50 | 1, 3, 10, 20, 30 (titration) |
| OV-90 | Spheroid Formation | Inhibition | Yes |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between ALDH1A1 and this compound.
ALDEFLUOR™ Assay for ALDH Activity
The ALDEFLUOR™ assay is a fluorescent-based method to identify and quantify the population of cells with high ALDH enzymatic activity.
Principle: The assay utilizes a non-toxic ALDH substrate, BAAA (BODIPY™-aminoacetaldehyde), which freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a fluorescent product, BAA (BODIPY™-aminoacetate), which is retained within the cell due to its negative charge. The fluorescence intensity is directly proportional to the ALDH activity. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish a baseline fluorescence and define the ALDH-positive population.
Protocol:
-
Cell Preparation:
-
Harvest cells and perform a cell count.
-
Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add DEAB to a final concentration of 1.5 mM.
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Flow Cytometry Analysis:
-
Following incubation, centrifuge the cells at 250 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, cold ALDEFLUOR™ Assay Buffer.
-
Analyze the samples on a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cell population in the "test" sample that is diminished in the "control" sample.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method used to verify target engagement of a drug within intact cells.
Principle: The binding of a ligand, such as this compound, to its target protein, ALDH1A1, can increase the thermal stability of the protein. When heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining after a heat challenge is quantified to assess target engagement.
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, aggregated proteins by centrifugation.
-
Quantify the amount of soluble ALDH1A1 in the supernatant using a standard protein detection method such as Western blotting or ELISA.
-
3D Spheroid Formation Assay
This assay assesses the ability of cancer cells to form three-dimensional spheroids, a characteristic of cancer stem cells and a model for avascular microtumors.
Protocol:
-
Cell Seeding:
-
Coat a 96-well plate with a non-adherent surface (e.g., Ultra-Low Attachment surface).
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a desired density (e.g., 1,000 to 5,000 cells/well) in the presence of various concentrations of this compound or a vehicle control.
-
-
Spheroid Culture:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation and growth over several days (e.g., 7-14 days).
-
-
Analysis:
-
Image the spheroids using a microscope.
-
Quantify spheroid formation efficiency, size, and morphology.
-
Cell viability within the spheroids can be assessed using assays such as the CellTiter-Glo® 3D Cell Viability Assay.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ALDH1A1 and the workflows of the described experimental protocols.
Caption: ALDH1A1 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for the ALDEFLUOR™ assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion
The selective inhibition of ALDH1A1 by this compound presents a promising therapeutic strategy for targeting the cancer stem cell population in various malignancies. The data and protocols outlined in this technical guide provide a foundational resource for researchers working to further elucidate the role of ALDH1A1 in cancer and to advance the development of ALDH1A1-targeted therapies. The detailed methodologies and visual representations of key pathways and workflows are intended to facilitate the design and execution of robust and reproducible experiments in this critical area of cancer research.
References
The Impact of NCT-505 on Retinoic Acid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-505 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the biosynthesis of retinoic acid (RA). By impeding ALDH1A1 function, this compound directly modulates the retinoic acid signaling pathway, a cascade essential for cellular differentiation, proliferation, and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on the RA signaling pathway, and detailed protocols for key experimental assays used to characterize its activity. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers in oncology, developmental biology, and drug discovery.
Introduction to Retinoic Acid Signaling
Retinoic acid, a metabolite of vitamin A, is a potent signaling molecule that plays a crucial role in embryonic development and tissue homeostasis in adults.[1][2] The biological effects of RA are mediated through its binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[3] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[3] The synthesis of RA is a tightly regulated two-step process. First, retinol (vitamin A) is reversibly oxidized to retinaldehyde. Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid by aldehyde dehydrogenases (ALDHs), with ALDH1A1 being a key isoform in this final step.[2] Dysregulation of the RA signaling pathway has been implicated in various diseases, including cancer.
This compound: A Selective ALDH1A1 Inhibitor
This compound is a small molecule inhibitor designed to be a potent and selective antagonist of ALDH1A1. Its primary mechanism of action is the direct inhibition of the enzymatic activity of ALDH1A1, thereby blocking the synthesis of retinoic acid. This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of the RA signaling pathway and a potential therapeutic agent for diseases characterized by aberrant RA signaling, such as certain cancers.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data on the inhibitory and cytotoxic effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Assay Type | Reference |
| Human ALDH1A1 | 7 nM | Enzymatic Assay | |
| Human ALDH1A2 | >57 µM | Enzymatic Assay | |
| Human ALDH1A3 | 22.8 µM | Enzymatic Assay | |
| Human ALDH2 | 20.1 µM | Enzymatic Assay | |
| Human ALDH3A1 | >57 µM | Enzymatic Assay |
Table 2: Cellular Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Parameter | Value | Reference |
| OV-90 | EC50 (Cell Viability) | 2.10-3.92 µM | |
| SKOV-3-TR | IC50 (Cytotoxicity) | 1, 3, 10, 20, 30 µM (in titration) |
Signaling Pathway Analysis
The inhibitory action of this compound on ALDH1A1 initiates a cascade of downstream effects on the retinoic acid signaling pathway.
Mechanism of Action of this compound on RA Synthesis
This compound directly binds to and inhibits ALDH1A1, preventing the conversion of retinaldehyde to retinoic acid. This leads to a reduction in the intracellular concentration of RA, the primary ligand for retinoic acid receptors.
Downstream Effects on Retinoic Acid Signaling
The reduction in retinoic acid levels due to this compound treatment leads to decreased activation of RAR/RXR heterodimers. Consequently, the transcription of RA target genes is downregulated, affecting cellular processes such as differentiation and proliferation.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.
ALDEFLUOR™ Assay for ALDH Activity
This assay measures the enzymatic activity of ALDH in live cells.
Principle: The ALDEFLUOR™ reagent (BAAA, a fluorescent ALDH substrate) freely diffuses into cells. In the presence of ALDH, BAAA is converted to a fluorescent product (BAA) that is retained within the cell. The fluorescence intensity is proportional to ALDH activity and can be measured by flow cytometry. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control.
Protocol:
-
Cell Preparation: Harvest cells and resuspend in ALDEFLUOR™ Assay Buffer to a concentration of 1 x 10^6 cells/mL.
-
Reagent Preparation: Activate the ALDEFLUOR™ Reagent by adding DMSO and HCl according to the manufacturer's instructions.
-
Labeling:
-
Test Sample: To 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ Reagent.
-
Control Sample: To a separate 1 mL of cell suspension, add 5 µL of DEAB. Mix and then add 5 µL of the activated ALDEFLUOR™ Reagent.
-
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The ALDH-positive population will show a shift in fluorescence in the test sample compared to the DEAB control.
References
The Discovery and Synthesis of NCT-505: A Potent and Selective ALDH1A1 Inhibitor
A Technical Whitepaper for Drug Development Professionals
Abstract
NCT-505 has emerged as a promising small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in various cancers and associated with cancer stem cell populations and therapeutic resistance. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its inhibitory activity, cellular effects, and pharmacokinetic profile. Visualizations of its proposed mechanism of action and experimental workflows are provided to facilitate a deeper understanding of this potent and selective ALDH1A1 inhibitor.
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The ALDH1A1 isoform, in particular, has garnered significant attention in oncology as its overexpression is a hallmark of cancer stem cells (CSCs) in numerous malignancies, including ovarian and breast cancer. Elevated ALDH1A1 activity contributes to chemotherapy resistance and is often correlated with poor patient prognosis. Consequently, the development of potent and selective ALDH1A1 inhibitors represents a compelling therapeutic strategy to target CSCs and overcome drug resistance.
This compound was identified through a medicinal chemistry effort aimed at developing orally bioavailable, quinoline-based ALDH1A1 inhibitors.[1] This compound has demonstrated high potency and selectivity for ALDH1A1 over other ALDH isozymes and has shown significant anti-cancer activity in preclinical models.[2][3] This whitepaper serves as a technical guide for researchers and drug development professionals, detailing the synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Synthesis of this compound
This compound, also referred to as compound 86 in the primary literature, was developed as part of a series of quinoline-based analogs designed to inhibit ALDH1A1.[4] The synthesis of this compound involves a multi-step process, as outlined in the workflow below.
References
- 1. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Retinal-Based Probe for the Profiling of Retinaldehyde Dehydrogenases in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Oncology Research on NCT-505: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage preclinical research on NCT-505, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is a critical enzyme implicated in cancer cell stemness, chemoresistance, and overall tumor progression. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the core signaling pathways associated with this compound's mechanism of action.
Core Compound Properties and Mechanism of Action
This compound, with the chemical formula C27H28FN5O3S, is an orally bioavailable, quinoline-based small molecule inhibitor.[1] It demonstrates high potency and selectivity for the ALDH1A1 isoform. The primary mechanism of action of this compound is the inhibition of ALDH1A1's enzymatic activity, which is crucial for the oxidation of retinaldehyde to retinoic acid, a key regulator of cell differentiation. By inhibiting ALDH1A1, this compound disrupts cellular processes that contribute to cancer cell survival and proliferation.
Recent studies have revealed that while this compound is highly selective for ALDH1A1, it also exhibits inhibitory activity against ALDH1A3 at higher concentrations, suggesting a dual-targeting capability in certain cellular contexts.[2] This inhibition leads to a cascade of downstream effects, including cell cycle arrest and necrosis-induced cell death.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound against ALDH Isoforms
| Target Isoform | IC50 (nM) | Selectivity vs. ALDH1A1 |
| hALDH1A1 | 7 | - |
| hALDH1A2 | >57,000 | >8142-fold |
| hALDH1A3 | 22,800 | ~3257-fold |
| hALDH2 | 20,100 | ~2871-fold |
| hALDH3A1 | >57,000 | >8142-fold |
Data sourced from MedchemExpress and the Chemical Probes Portal.[3][4]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Parameter | Value (µM) |
| OV-90 | Ovarian Cancer | Cell Viability | EC50 | 2.10 - 3.92 |
| SKOV-3-TR | Ovarian Cancer (Paclitaxel-Resistant) | Cytotoxicity | IC50 | 1, 3, 10, 20, 30 (titration) |
| MDA-MB-468 | Breast Cancer | Cell Viability | - | Significant reduction at 30 µM |
| MDA-MB-468 | Breast Cancer | Cell Proliferation | - | Significant reduction at 30 µM |
Data sourced from MedchemExpress and a study on retinal-based probes.
Key Experimental Protocols
This section outlines the general methodologies for key experiments cited in the early-stage research of this compound.
Cell Viability and Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., OV-90, SKOV-3-TR, MDA-MB-468) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50/EC50 values are determined by plotting the percentage of viable cells against the log concentration of this compound.
Western Blot Analysis for Protein Expression
Western blotting is employed to detect changes in the expression levels of specific proteins following treatment with this compound.
Protocol:
-
Cell Lysis: Cells treated with this compound and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., ALDH1A1, phosphorylated p65 subunit of NF-κB).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound, leading to reduced cancer cell viability and proliferation.
Caption: Proposed mechanism of action for this compound.
ALDH1A1 and NF-κB Signaling Pathway in Cancer Stem-like Cells
Research suggests a link between ALDH1A1 activity and the NF-κB signaling pathway, which is crucial for the survival and maintenance of cancer stem-like cells. The following diagram illustrates this relationship.
Caption: Interplay between ALDH1A1 and NF-κB signaling.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of this compound.
Caption: A typical preclinical evaluation workflow for this compound.
Clinical Development Status
As of late 2025, there is no publicly available information confirming that this compound has entered clinical trials. Initial searches that suggested a link to a clinical trial for a compound named SIM0505 (NCT06792552) have been clarified. SIM0505 is a distinct therapeutic agent, an antibody-drug conjugate targeting CDH6, and is not a clinical formulation of this compound. Therefore, the clinical safety and efficacy of this compound in humans have not yet been evaluated.
Conclusion
This compound is a potent and selective preclinical inhibitor of ALDH1A1 with demonstrated in vitro efficacy against various cancer cell lines, particularly in ovarian and breast cancer models. Its mechanism of action, involving the inhibition of ALDH1A1 and subsequent induction of cell cycle arrest and cell death, presents a promising avenue for further oncology research. The emerging link between ALDH1A1 and the pro-survival NF-κB signaling pathway further underscores the therapeutic potential of targeting this enzyme. Future research should focus on in vivo studies to validate these preclinical findings and to establish a safety and pharmacokinetic profile that could support potential future clinical development.
References
The Potent and Selective ALDH1A1 Inhibitor, NCT-505: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NCT-505, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), for studying its function in various biological contexts, particularly in cancer research and drug development.
Introduction to Aldehyde Dehydrogenase 1A1 (ALDH1A1)
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] This function is crucial for cellular detoxification and the biosynthesis of essential molecules like retinoic acid.[1][2] The human ALDH superfamily comprises 19 isozymes.[1]
ALDH1A1, in particular, plays a significant role in cellular processes such as proliferation, differentiation, and protection against oxidative stress.[3] It is a key enzyme in the retinoic acid (RA) signaling pathway, catalyzing the conversion of retinal to RA. Dysregulation of ALDH1A1 has been implicated in various diseases, including cancer, where it is often associated with cancer stem cell (CSC) populations, therapeutic resistance, and poor prognosis.
This compound: A Potent and Selective ALDH1A1 Inhibitor
This compound is a quinoline-based, orally bioavailable small molecule inhibitor of ALDH1A1. It exhibits high potency and selectivity for ALDH1A1, making it a valuable tool for elucidating the specific roles of this enzyme.
Potency and Selectivity
This compound demonstrates potent inhibition of ALDH1A1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been established through comparative assays against other human ALDH isoforms.
| Target Enzyme | IC50 (μM) | Reference |
| hALDH1A1 | 0.007 | |
| hALDH1A2 | >57 | |
| hALDH1A3 | 22.8 | |
| hALDH2 | 20.1 | |
| hALDH3A1 | >57 | |
| 15-hydroxyprostaglandin dehydrogenase (HPGD) | >57 | |
| type-4 hydroxysteroid dehydrogenase (HSD17β4) | >57 |
Cellular Activity
In cellular assays, this compound has been shown to effectively inhibit ALDH1A1 activity and impact the viability of cancer cells, particularly those with high ALDH1A1 expression.
| Cell Line | Assay | Metric | Value (μM) | Reference |
| OV-90 | Cell Viability (3D Spheroid) | EC50 | 2.10 - 3.92 | |
| SKOV-3-TR | Cytotoxicity | IC50 | 1, 3, 10, 20, 30 (in titration) | |
| MDA-MB-468 | Target Engagement (in situ) | - | - |
Key Experimental Protocols for Studying this compound Function
Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following sections outline protocols for key experiments.
ALDEFLUOR™ Assay for ALDH Activity
The ALDEFLUOR™ assay is a fluorescent-based method to identify and quantify the population of cells with high ALDH activity.
Principle: The assay utilizes a non-toxic ALDH substrate, BODIPY™-aminoacetaldehyde (BAAA), which freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to BODIPY™-aminoacetate (BAA), a fluorescent product that is retained within the cell. The fluorescence intensity is directly proportional to ALDH activity and can be measured by flow cytometry. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control.
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
Reagent Preparation: Activate the ALDEFLUOR™ reagent by adding DMSO and HCl as per the manufacturer's instructions.
-
Staining:
-
For the "test" sample, add 5 µL of the activated ALDEFLUOR™ reagent per 1 mL of cell suspension.
-
Immediately transfer half of the cell suspension from the "test" tube to a new tube containing the ALDH inhibitor DEAB (the "control" sample).
-
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Analysis: Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or shifted in the "control" sample.
ALDEFLUOR Assay Workflow
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.
Principle: The binding of a ligand, such as this compound, to its target protein, ALDH1A1, often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of ALDH1A1 by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble ALDH1A1 as a function of temperature to generate melting curves for both the treated and control samples.
CETSA Workflow
Spheroid Formation Assay
This assay assesses the ability of cancer cells, particularly cancer stem cells, to form three-dimensional spheroids, a characteristic associated with self-renewal and tumorigenicity.
Principle: Single cells are cultured in non-adherent conditions, which promotes the formation of multicellular spheroids. The efficiency of spheroid formation can be quantified to assess the impact of inhibitors like this compound on the self-renewal capacity of cancer cells.
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension of the cancer cells.
-
Seeding: Seed the cells at a low density (e.g., 10 cells/µL) in ultra-low attachment plates.
-
Treatment: Add this compound at various concentrations to the culture medium.
-
Incubation: Incubate the plates for 7-12 days to allow for spheroid formation.
-
Analysis: Count the number of spheroids formed in each well. The spheroid formation efficiency (SFE) can be calculated as: (Number of spheroids / Number of cells seeded) x 100%.
Cell Viability Assays
These assays are used to determine the cytotoxic or cytostatic effects of this compound on cancer cells.
Principle: Various methods can be employed, such as MTT, MTS, or resazurin-based assays. These assays measure metabolic activity, which is generally proportional to the number of viable cells.
Protocol Outline (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Logical Relationships
ALDH1A1 in Retinoic Acid Signaling
This compound's inhibition of ALDH1A1 directly impacts the retinoic acid (RA) signaling pathway.
ALDH1A1 in Retinoic Acid Signaling
Logical Relationship: ALDH1A1 Inhibition and Cancer Cell Effects
The inhibition of ALDH1A1 by this compound leads to a cascade of events within cancer cells.
ALDH1A1 Inhibition Effects
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of ALDH1A1. Its utility in cancer research is particularly noteworthy, offering a means to probe the dependencies of cancer cells on ALDH1A1 activity for survival, proliferation, and stem-like properties. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of ALDH1A1 biology and its potential as a therapeutic target.
References
- 1. Targeting S100A9-ALDH1A1-Retinoic Acid Signaling to Suppress Brain Relapse in EGFR-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeted Disruption of Aldh1a1 (Raldh1) Provides Evidence for a Complex Mechanism of Retinoic Acid Synthesis in the Developing Retina - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NCT-505 in Cell Culture
These application notes provide an overview of the experimental use of NCT-505, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), in cancer cell culture. The provided protocols are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.
This compound has been identified as a valuable research tool for studying the role of ALDH1A1 in cancer biology. It has been shown to decrease cell viability and proliferation in various cancer cell lines, primarily by inhibiting ALDH1A1 and, at higher concentrations, ALDH1A3.[1] This inhibition leads to cell cycle arrest at the G1 phase and subsequent necrotic cell death.[1] Furthermore, this compound can sensitize cancer cells to conventional chemotherapeutic agents, such as paclitaxel, highlighting its potential in combination therapies.[1]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Notes |
| hALDH1A1 | 7 | Potent and selective inhibition. |
| hALDH1A2 | >57,000 | Weak inhibition.[2] |
| hALDH1A3 | 22,800 | Inhibition at higher concentrations.[2] |
| hALDH2 | 20,100 | Weak inhibition. |
| hALDH3A1 | >57,000 | Weak inhibition. |
Cellular Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Assay | EC50 / IC50 (µM) | Notes |
| OV-90 | Cell Viability | 2.10 - 3.92 | |
| SKOV-3-TR | Cytotoxicity | 1, 3, 10, 20, 30 (titration) | |
| OVCAR3 | Tumor-Initiating Cell Viability | 67.1 | |
| OVCAR8 | Tumor-Initiating Cell Viability | 1.72 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (Resazurin-Based)
This protocol outlines the use of a resazurin-based assay to determine the effect of this compound on the viability of cancer cell lines. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, OV-90)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)
-
96-well, opaque-walled microplates
-
Plate reader with fluorescence detection (Ex/Em: 560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells with medium only for background control.
-
Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound. Ensure the final solvent concentration is consistent across all wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Subtract the background fluorescence from all measurements. Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for a specified duration. Include an untreated control.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
ALDH Activity Assay (ALDEFLUOR™ Assay)
This protocol measures the enzymatic activity of ALDH in cancer cells treated with this compound using the ALDEFLUOR™ assay system.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ substrate and DEAB, a specific ALDH inhibitor)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Suspension: Prepare a single-cell suspension of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
Staining:
-
Test Sample: To 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ substrate.
-
Control Sample: Immediately transfer 0.5 mL of the cell/substrate mixture to a tube containing 5 µL of DEAB.
-
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Analysis: Centrifuge the cells and resuspend the pellet in ALDEFLUOR™ Assay Buffer. Analyze the samples by flow cytometry to determine the ALDH-positive population.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound leading to reduced cell viability.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the cellular effects of this compound.
References
Application Notes and Protocols for NCT-505 in Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
NCT-505 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell stemness, therapy resistance, and proliferation.[1][2][3] this compound has demonstrated cytotoxic effects in various cancer cell lines, making it a compound of interest for cancer research and drug development.[1][4] These application notes provide a detailed protocol for utilizing this compound in a cell viability assay to assess its anti-proliferative effects.
Mechanism of Action
This compound primarily functions by inhibiting ALDH1A1, and it has also been shown to inhibit ALDH1A3 at effective concentrations. This inhibition disrupts the conversion of retinal to retinoic acid, a critical signaling molecule for cell differentiation. The downstream effects of ALDH1A1/3 inhibition by this compound include a reduction in cell viability, induction of cell cycle arrest at the G1 phase, and eventual necrosis-induced cell death. Furthermore, in certain cancer cell contexts, this compound has been observed to modulate the NFκB signaling pathway.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in cell viability assays based on published literature.
Table 1: Reported EC50 and IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| OV-90 | Cell Viability | EC50 | 2.10 - 3.92 | |
| SKOV-3-TR | Cytotoxicity | IC50 | 1, 3, 10, 20, 30 (titration) | |
| OVCAR3 | Cell Viability | IC50 | 67.1 | |
| OVCAR8 | Cell Viability | IC50 | 1.72 |
Table 2: Recommended Concentration Ranges of this compound for Cell-Based Assays.
| Cell Line | Assay Type | Concentration Range (µM) | Notes | Reference |
| MDA-MB-468 | Cell Viability | 3 | Used in combination with RSL3. | |
| OV90 | Sphere Formation | 2 (low dose), 20 (high dose) | Assessed impact on sphere formation efficiency. | |
| OV-90, HT-29, MIA PaCa-2 | ALDH1A1 Activity | 0.012 - 0.030 | Concentration to inhibit 50% of ALDH1A1 activity. |
Experimental Protocols
This section provides a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay to evaluate the effect of this compound.
Materials
-
This compound (MedChemExpress or other reputable supplier)
-
Cancer cell line of interest (e.g., OV-90, MDA-MB-468)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and resuspend in complete medium. c. Count cells and determine viability using a hemocytometer or automated cell counter. d. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well. e. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. c. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 d. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits ALDH1A1/3, leading to cell cycle arrest and necrosis.
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for assessing cell viability upon this compound treatment.
References
Application Notes and Protocols for NCT-505 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-505 is a potent and highly selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell stemness, drug resistance, and overall tumor progression.[1][2][3] With an IC50 of 7 nM for ALDH1A1, this compound demonstrates significant selectivity over other ALDH isoforms, making it a valuable tool for investigating the role of ALDH1A1 in various cancer models.[1] These application notes provide a comprehensive overview of recommended concentrations, detailed experimental protocols, and the underlying signaling pathways for the effective use of this compound in in vitro research.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the reported effective concentrations of this compound across various cancer cell lines and experimental assays. This data serves as a starting point for designing new experiments and for comparing results across different studies.
| Cell Line | Cancer Type | Assay | Effective Concentration (IC50/EC50) | Notes |
| OV-90 | Ovarian Cancer | Cell Viability (3D Culture) | EC50: 2.10-3.92 µM | This compound reduced the viability of OV-90 cells.[1] Increased sensitivity is observed in 3D cultures, possibly due to higher ALDH1A1 expression. |
| SKOV-3-TR | Paclitaxel-Resistant Ovarian Cancer | Cytotoxicity | IC50: 1, 3, 10, 20, 30 µM (titration) | This compound demonstrated cytotoxicity and potentiated the effects of paclitaxel in this resistant cell line. |
| MDA-MB-468 | Breast Cancer | Cell Viability & Proliferation | Concentrations leading to reduced viability | At concentrations that inhibit ALDH1A1 and ALDH1A3, this compound reduces cell viability and proliferation. |
| OVCAR3 | Ovarian Cancer | Sphere Formation | High Dose: Not specified, but effective | At a "high dose" (calculated IC50 for viability), this compound was less effective in reducing sphere formation compared to OV90 and OVCAR8. |
| OVCAR8 | Ovarian Cancer | Sphere Formation | High Dose: 20 µM | A high dose of 20 µM significantly reduced sphere formation efficiency. |
| HT-29 | Colon Cancer | ALDH1A1 Activity Inhibition | IC50: 12-30 nM (Aldefluor assay) | This compound inhibits ALDH1A1 activity in cells at a level similar to its enzymatic inhibition. |
| MIA PaCa-2 | Pancreatic Cancer | ALDH1A1 Activity Inhibition | IC50: 12-30 nM (Aldefluor assay) | Similar to HT-29 cells, this compound effectively inhibits ALDH1A1 activity. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: In Vitro Experimental Workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., OV-90)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected EC50/IC50 (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
ALDEFLUOR™ Assay for ALDH Activity
This protocol measures the enzymatic activity of ALDH in live cells.
Materials:
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Cells treated with this compound or vehicle control
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells as per the ALDEFLUOR™ kit instructions. Resuspend the cells in ALDEFLUOR™ Assay Buffer.
-
ALDEFLUOR™ Staining: For each sample, prepare a "test" tube and a "control" tube. Add the activated ALDEFLUOR™ reagent to the test tube. Add both the activated ALDEFLUOR™ reagent and the specific ALDH inhibitor, DEAB, to the control tube.
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The DEAB-treated sample serves to set the gate for the ALDH-positive population.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the this compound treated samples compared to the vehicle control.
Spheroid Formation Assay
This assay assesses the impact of this compound on the self-renewal capacity of cancer stem-like cells.
Materials:
-
Ultra-low attachment plates or flasks
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Dissociate cells into a single-cell suspension and seed them at a low density (e.g., 1,000-5,000 cells/mL) in sphere-forming medium in ultra-low attachment plates.
-
Treatment: Add this compound at the desired concentrations to the cell suspension at the time of seeding. Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO2, without disturbing the plates.
-
Spheroid Imaging and Counting: After the incubation period, image the wells using a microscope. Count the number of spheroids with a diameter greater than a predefined threshold (e.g., 50 µm).
-
Data Analysis: Calculate the sphere formation efficiency (SFE) as (Number of spheroids / Number of cells seeded) x 100%. Compare the SFE of this compound treated cells to the vehicle control.
Conclusion
This compound is a potent and selective ALDH1A1 inhibitor with significant potential for in vitro cancer research. The provided data and protocols offer a solid foundation for investigating its effects on cell viability, ALDH activity, and cancer stem-like cell properties. Researchers should optimize the provided protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
Application Notes and Protocols for NCT-505 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and use of NCT-505, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO).
Introduction to this compound
This compound is a highly selective inhibitor of ALDH1A1, an enzyme implicated in cancer cell stemness, drug resistance, and proliferation.[1][2][3] It exhibits potent enzymatic and cellular activity, making it a valuable tool for studying the role of ALDH1A1 in various biological processes and for potential therapeutic development.[4][5] Understanding its solubility and proper preparation is critical for accurate and reproducible experimental results.
Solubility of this compound in DMSO
This compound is readily soluble in DMSO. However, for optimal dissolution, certain conditions should be met.
Key Solubility Data:
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Use newly opened, anhydrous DMSO as it is hygroscopic. |
| Maximum Solubility | 100 mg/mL (191.71 mM) | Ultrasonic treatment is recommended to achieve this concentration. |
| General Tip | Warming and Sonication | To enhance solubility, warm the solution to 37°C and use an ultrasonic bath. |
Protocols for Preparation of this compound Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be aliquoted and stored for future use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 5.22 mg of this compound (Molecular Weight: 521.61 g/mol ) in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously.
-
Sonication: Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution, especially for higher concentrations. Gentle warming to 37°C can also aid dissolution.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Stock Solution Preparation Table:
| Desired Concentration | Mass of this compound for 1 mL DMSO |
| 1 mM | 0.522 mg |
| 5 mM | 2.61 mg |
| 10 mM | 5.22 mg |
| 100 mM | 52.16 mg |
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for use in cellular assays. It is crucial to maintain a low final DMSO concentration to avoid cytotoxicity.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is being tested. This ensures accuracy at lower concentrations.
-
Dilution into Medium: Prepare the final working solution by diluting the stock solution (or a serially diluted solution) directly into the pre-warmed cell culture medium. It is recommended to add the this compound/DMSO solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. For sensitive primary cells, a lower concentration may be necessary.
-
Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the this compound treated samples.
Example Dilution Calculation: To prepare a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%:
-
Dilute 1 µL of the 10 mM stock solution into 999 µL of cell culture medium.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.
Caption: this compound inhibits ALDH1A1, disrupting retinoic acid signaling and cancer cell functions.
Caption: Workflow for treating cultured cancer cells with this compound.
Summary and Best Practices
-
Purity of DMSO: Always use fresh, anhydrous DMSO to ensure maximum solubility of this compound.
-
Dissolution Aids: Utilize sonication and gentle warming to facilitate the dissolution of this compound, particularly at high concentrations.
-
Storage: Store stock solutions in aliquots at -80°C for long-term stability and to prevent degradation from multiple freeze-thaw cycles.
-
Cytotoxicity of DMSO: Keep the final concentration of DMSO in cell culture experiments as low as possible, ideally at or below 0.1%, to minimize off-target effects.
-
Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Development of a Retinal-Based Probe for the Profiling of Retinaldehyde Dehydrogenases in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram Transcends ALDH Inhibitory Activity When Targeting Ovarian Cancer Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring ALDH1A1 Activity with the ALDEFLUOR™ Assay and NCT-505
Introduction
Aldehyde dehydrogenase (ALDH) is a superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids, playing a crucial role in cellular detoxification and the biosynthesis of molecules like retinoic acid.[1][2] The ALDH1A1 isoform, in particular, is a well-established marker for stem and progenitor cells, including cancer stem cells (CSCs), in various tissues.[1][3] The ALDEFLUOR™ assay is a widely used method to identify and isolate viable cells with high ALDH activity.[3] This assay utilizes a fluorescent, non-toxic substrate, BODIPY™-aminoacetaldehyde (BAAA), which freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to BODIPY™-aminoacetate (BAA), a negatively charged product that is retained within the cell, leading to bright fluorescence.
NCT-505 is a potent and selective small molecule inhibitor of the ALDH1A1 isoform. Its high specificity makes it a valuable tool for dissecting the specific contribution of ALDH1A1 to the overall ALDH activity measured by the ALDEFLUOR™ assay. These application notes provide a detailed protocol for utilizing the ALDEFLUOR™ assay in conjunction with this compound to specifically measure ALDH1A1 enzymatic activity in a cell population.
Principle of the Assay
The ALDEFLUOR™ assay principle relies on the enzymatic conversion of a non-fluorescent substrate to a fluorescent product that is trapped intracellularly. A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence and define the ALDH-positive population. By introducing this compound, a potent ALDH1A1 inhibitor, researchers can quantify the reduction in the ALDH-positive population, thereby determining the portion of ALDH activity attributable to the ALDH1A1 isoform.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| ALDEFLUOR™ Kit | STEMCELL Technologies | 01700 |
| This compound | MedchemExpress | HY-112373 |
| Cell Culture Medium | Varies by cell type | - |
| Fetal Bovine Serum (FBS) | Varies by cell type | - |
| Trypsin-EDTA | Varies by cell type | - |
| Phosphate-Buffered Saline (PBS) | Varies by cell type | - |
| Propidium Iodide (PI) or other viability dye | Various | - |
Note: this compound should be dissolved in an appropriate solvent, such as DMSO, to create a stock solution.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells using standard cell culture techniques (e.g., trypsinization).
-
Wash the cells with PBS and perform a cell count.
-
Resuspend the cell pellet in ALDEFLUOR™ Assay Buffer to a final concentration of 1 x 10^6 cells/mL.
2. Preparation of Reagents:
-
Prepare the activated ALDEFLUOR™ reagent (BAAA) according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in ALDEFLUOR™ Assay Buffer to the desired working concentrations. The EC50 of this compound for reducing the viability of OV-90 cells has been reported to be in the range of 2.10-3.92 μM. A titration experiment is recommended to determine the optimal concentration for ALDH1A1 inhibition without causing significant cytotoxicity.
3. Staining Procedure:
-
For each cell sample, prepare three tubes:
-
Test Sample: Cells + Activated ALDEFLUOR™ Reagent
-
Negative Control (DEAB): Cells + Activated ALDEFLUOR™ Reagent + DEAB
-
This compound Treatment: Cells + Activated ALDEFLUOR™ Reagent + this compound
-
-
To the "Negative Control (DEAB)" tube, add the ALDH inhibitor DEAB according to the ALDEFLUOR™ kit protocol.
-
To the "this compound Treatment" tube, add the desired concentration of this compound.
-
To all three tubes, add the activated ALDEFLUOR™ reagent (BAAA).
-
Immediately after adding the BAAA, mix the cell suspensions gently.
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.
4. Flow Cytometry Analysis:
-
Following incubation, centrifuge the tubes at 250 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellets in 0.5 mL of fresh, cold ALDEFLUOR™ Assay Buffer.
-
(Optional) Add a viability dye such as Propidium Iodide (PI) to exclude dead cells from the analysis.
-
Acquire events on a flow cytometer. Use the negative control (DEAB) sample to set the gate for the ALDH-positive population.
-
Record the percentage of ALDH-positive cells in the "Test Sample" and the "this compound Treatment" sample.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Sample | % ALDH-Positive Cells (Mean ± SD) |
| Test Sample | |
| Negative Control (DEAB) | |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| ... |
ALDH1A1 Signaling Pathway and Assay Workflow
The following diagrams illustrate the ALDH1A1 signaling pathway and the experimental workflow for the ALDEFLUOR™ assay with this compound.
Caption: ALDH1A1 catalyzes the oxidation of retinal to retinoic acid.
Caption: Workflow for ALDEFLUOR™ assay with this compound inhibitor.
Interpretation of Results
A significant decrease in the percentage of ALDH-positive cells in the this compound treated sample compared to the test sample indicates that ALDH1A1 is a major contributor to the overall ALDH activity in the cell population. The magnitude of this decrease provides a quantitative measure of the ALDH1A1-specific activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low ALDH-positive signal | Suboptimal cell concentration or incubation time. | Optimize cell concentration and incubation time for your specific cell type. |
| Inactive ALDEFLUOR™ reagent. | Ensure proper storage and handling of the ALDEFLUOR™ kit components. | |
| High background in DEAB control | Incomplete inhibition by DEAB. | Increase the concentration of DEAB. |
| Cell autofluorescence. | Use an unstained control to assess background fluorescence. | |
| No effect of this compound | Cell line does not express ALDH1A1. | Confirm ALDH1A1 expression by Western blot or qPCR. |
| Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal inhibitory concentration. |
Conclusion
The combination of the ALDEFLUOR™ assay with the specific ALDH1A1 inhibitor this compound provides a robust method for quantifying the enzymatic activity of ALDH1A1 in live cell populations. This approach is valuable for researchers studying the role of ALDH1A1 in stem cell biology, cancer research, and drug development.
References
Application Notes and Protocols for Spheroid Formation Assay with NCT-505 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors. These models provide a more accurate platform for preclinical drug screening and cancer research compared to traditional two-dimensional (2D) monolayers. The spheroid formation assay allows for the assessment of a compound's efficacy in a setting that recapitulates aspects of in vivo tumor biology, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.
NCT-505 is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated as a cancer stem cell (CSC) marker and a key player in therapy resistance in various cancers, including ovarian, breast, and lung cancer. Inhibition of ALDH1A1 by this compound has been shown to disrupt cancer cell proliferation, induce apoptosis, and inhibit spheroid formation, highlighting its therapeutic potential.
These application notes provide a detailed protocol for conducting a spheroid formation assay with this compound treatment, including methods for data acquisition and analysis.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by specifically inhibiting the enzymatic activity of ALDH1A1. This inhibition disrupts several downstream signaling pathways crucial for cancer cell survival, proliferation, and maintenance of a stem-like phenotype.
ALDH1A1 and Downstream Signaling:
ALDH1A1 is a critical enzyme in the conversion of retinal to retinoic acid (RA). Retinoic acid is a potent signaling molecule that regulates gene expression through nuclear receptors (RAR and RXR), influencing cell differentiation, proliferation, and apoptosis. By blocking RA synthesis, this compound can alter these fundamental cellular processes.
Furthermore, ALDH1A1 plays a significant role in detoxifying reactive aldehydes and reducing oxidative stress. Its inhibition can lead to an accumulation of toxic aldehydes and an increase in reactive oxygen species (ROS), ultimately inducing cell death.
Key signaling pathways affected by ALDH1A1 inhibition include:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. ALDH1A1 activity has been linked to the activation of AKT signaling. Inhibition by this compound can lead to the downregulation of this pathway, thereby inhibiting cell proliferation and promoting apoptosis.
-
NF-κB Signaling: The NF-κB pathway is involved in inflammation, immunity, and cell survival. ALDH1A1 has been shown to positively regulate NF-κB signaling. This compound-mediated inhibition of ALDH1A1 can suppress NF-κB activity, leading to decreased expression of anti-apoptotic genes.
-
Retinoic Acid Signaling: As a primary regulator of retinoic acid synthesis, ALDH1A1 directly influences this pathway. This compound disrupts the production of retinoic acid, which can lead to cell cycle arrest and apoptosis.
Figure 1: this compound mechanism of action and its impact on downstream signaling pathways.
Experimental Protocols
This section provides a detailed methodology for performing a spheroid formation assay with this compound treatment.
Materials
-
Cancer cell line of interest (e.g., OVCAR-3 for ovarian cancer, MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Microplate reader for luminescence detection
-
Inverted microscope with a camera
Experimental Workflow
Figure 2: Experimental workflow for the spheroid formation assay with this compound treatment.
Detailed Protocol
1. Cell Culture and Preparation: a. Culture the chosen cancer cell line in a T-75 flask with complete medium at 37°C and 5% CO₂. b. When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA. c. Neutralize trypsin with complete medium and collect the cell suspension. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter with Trypan Blue to assess viability.
2. Spheroid Formation: a. Dilute the cell suspension to the desired seeding density in complete medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 1,000 to 10,000 cells per well. b. Seed 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate. c. Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells. d. Incubate the plate at 37°C and 5% CO₂ for 48-72 hours to allow for spheroid formation. Visually confirm spheroid formation using an inverted microscope.
3. This compound Treatment: a. Prepare a serial dilution of this compound in complete medium from a concentrated stock solution. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. b. Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control. c. Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.
4. Data Acquisition: a. Spheroid Morphology and Size Analysis: i. At the end of the treatment period, capture brightfield images of the spheroids in each well using an inverted microscope. ii. Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). The area can also be measured and used to calculate an effective diameter. b. Spheroid Viability Assay: i. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes. ii. Add 100 µL of the CellTiter-Glo® 3D reagent to each well. iii. Mix the contents by placing the plate on an orbital shaker for 5 minutes. iv. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal. v. Measure the luminescence using a microplate reader.
5. Data Analysis: a. Spheroid Size: Calculate the average spheroid diameter for each treatment condition. Plot the average diameter against the this compound concentration. b. Spheroid Viability: i. Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of viable cells. ii. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve. iii. Calculate the IC50 value (the concentration of this compound that inhibits 50% of spheroid viability) using a non-linear regression analysis. c. Spheroid Formation Efficiency (Optional): i. For this endpoint, cells are seeded at a very low density (e.g., 1 cell/well) in the presence of different concentrations of this compound. ii. After 7-10 days, count the number of wells with spheroids. iii. Calculate the sphere formation efficiency (SFE) as: (Number of spheroids formed / Number of cells seeded) x 100%.
Data Presentation
The following tables present representative quantitative data on the effects of this compound treatment on cancer cell spheroids.
Table 1: Effect of this compound on Ovarian Cancer Spheroid Viability and Formation
| Cell Line | Treatment | Spheroid Viability IC50 (µM) | Sphere Formation Efficiency (% of Control) |
| OV90 | This compound | 3.5 ± 0.8 | 45 ± 7 |
| OVCAR3 | This compound | 5.2 ± 1.1 | 58 ± 9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of an ALDH1A1 Inhibitor (NCT-501) on Nasopharyngeal Carcinoma (NPC) Cell Viability
| Cell Line | ALDH1A1 Expression | IC50 (µM) |
| SUNE1 | High | 27.84 |
| HK1 | Moderate | 67.97 |
| 6-10B | Moderate | 64.15 |
| 5-8F | Low | 96.91 |
Note: NCT-501 is a closely related ALDH1A1 inhibitor, and the data suggests a correlation between ALDH1A1 expression and sensitivity to inhibition.
Table 3: Representative Data on the Effect of this compound on Spheroid Size
| Cell Line | This compound Concentration (µM) | Average Spheroid Diameter (µm) | % Decrease from Control |
| OVCAR-3 | 0 (Vehicle) | 450 ± 25 | 0% |
| 1 | 410 ± 20 | 8.9% | |
| 5 | 320 ± 18 | 28.9% | |
| 10 | 250 ± 15 | 44.4% | |
| 25 | 180 ± 12 | 60.0% |
Data are presented as mean ± standard deviation. This is illustrative data based on expected outcomes.
Conclusion
The spheroid formation assay is a powerful tool for evaluating the efficacy of anti-cancer compounds in a physiologically relevant 3D model. This compound, as a specific inhibitor of ALDH1A1, demonstrates significant potential in targeting cancer cells, particularly those with stem-like characteristics. The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of this compound and other ALDH1A1 inhibitors on tumor spheroids, contributing to the development of novel cancer therapies. Careful optimization of cell seeding densities and drug concentrations for each specific cell line is crucial for obtaining robust and reproducible results.
Application Notes and Protocols for NCT-505 Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of NCT-505, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), in mouse models of cancer. The protocols outlined below are based on established methodologies for evaluating anti-cancer agents in preclinical settings.
Introduction
This compound is a small molecule inhibitor of ALDH1A1 with a reported IC50 of 7 nM.[1][2] ALDH1A1 is a key enzyme in the aldehyde dehydrogenase family and is increasingly recognized as a marker for cancer stem cells (CSCs) and a contributor to chemotherapy resistance.[3][4][5] Inhibition of ALDH1A1 by this compound has been shown in vitro to reduce cancer cell viability, impede spheroid formation, and sensitize ovarian cancer cells to conventional chemotherapeutics like paclitaxel. While specific in vivo efficacy data for this compound in published literature is limited, this document provides detailed protocols for its administration and evaluation in mouse models of cancer, based on common practices for similar inhibitors.
Mechanism of Action
This compound selectively targets the ALDH1A1 isoform, although some activity against ALDH1A3 has also been observed in certain cancer cell lines. ALDH1A1 plays a crucial role in cellular detoxification by oxidizing aldehydes to carboxylic acids. In cancer stem cells, elevated ALDH1A1 activity is associated with resistance to cytotoxic drugs and radiation. By inhibiting ALDH1A1, this compound is hypothesized to disrupt these protective mechanisms, leading to increased intracellular oxidative stress and rendering cancer cells, particularly CSCs, more susceptible to apoptosis and the effects of other anti-cancer agents.
Data Presentation
Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (this compound) | Observed Effects | Citations |
| OV-90 | Ovarian | Not specified | Inhibition of ALDH1A1 activity, reduced viability in 3D culture | |
| HT-29 | Colon | Not specified | Inhibition of ALDH1A1 activity | |
| MIA PaCa-2 | Pancreatic | Not specified | Inhibition of ALDH1A1 activity | |
| MDA-MB-468 | Breast | Not specified | Inhibition of ALDH1A1 and ALDH1A3, reduced cell viability and proliferation | |
| OVCAR3 | Ovarian | Not specified | Significant reduction in ALDH activity |
Table 2: Proposed In Vivo Experimental Design for this compound
| Parameter | Description |
| Mouse Strain | Immunocompromised (e.g., NOD-scid gamma (NSG), BALB/c nude) |
| Cancer Model | Subcutaneous or orthotopic xenograft of human cancer cells (e.g., OVCAR3, MDA-MB-468) |
| This compound Formulation | See Protocol 1 |
| Administration Route | Intraperitoneal (IP) or Oral Gavage (PO) |
| Dosage (starting) | 10-50 mg/kg (requires optimization) |
| Dosing Schedule | Daily or every other day for 2-4 weeks |
| Primary Endpoints | Tumor volume, tumor weight at necropsy |
| Secondary Endpoints | Overall survival, metastasis assessment, biomarker analysis (e.g., ALDH1A1 activity in tumor tissue) |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides two options for formulating this compound for administration to mice, based on information from a commercial supplier.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation 1: Aqueous-based solution (for IP or PO administration)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final solution, add the required volume of the DMSO stock solution to achieve the desired final concentration.
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Add saline to a final volume, making up the remaining 45%.
-
Vortex thoroughly until a clear solution is obtained. Gentle heating or sonication can be used to aid dissolution.
-
Prepare fresh on the day of administration.
Formulation 2: Oil-based suspension (for PO administration)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final solution, add the required volume of the DMSO stock solution to achieve the desired final concentration.
-
Add corn oil to make up the remaining 90% of the final volume.
-
Vortex thoroughly to create a uniform suspension.
-
Prepare fresh on the day of administration.
Protocol 2: Ovarian Cancer Xenograft Mouse Model and this compound Administration
This protocol describes the establishment of a subcutaneous ovarian cancer xenograft model and subsequent treatment with this compound.
Materials:
-
Human ovarian cancer cell line (e.g., OVCAR3)
-
Female immunodeficient mice (e.g., NSG), 6-8 weeks old
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound formulation (from Protocol 1)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture OVCAR3 cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Administration:
-
Treatment Group: Administer this compound via the chosen route (e.g., IP injection) at the predetermined dose and schedule.
-
Control Group: Administer the vehicle solution using the same volume, route, and schedule.
-
-
Endpoint: Continue treatment for the specified duration. Monitor animal welfare daily. Euthanize mice if tumor volume exceeds institutional guidelines or if signs of distress are observed. At the end of the study, euthanize all remaining animals, excise the tumors, and measure their final weight.
Visualizations
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer [mdpi.com]
- 5. A Pan-ALDH1A Inhibitor Induces Necroptosis in Ovarian Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Western Blot Analysis of ALDH1A1 Following NCT-505 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1][2] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) and is associated with tumor progression and resistance to therapy.[1][3] NCT-505 is a potent and selective small molecule inhibitor of ALDH1A1, with an IC50 of 7 nM.[4] It has been shown to reduce the viability of cancer cells and sensitize them to chemotherapy. This document provides a detailed protocol for performing a Western blot to analyze the expression levels of ALDH1A1 in cell lysates following treatment with this compound.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and dilutions for key reagents in the Western blot protocol. Optimization may be required depending on the cell line and experimental conditions.
| Reagent | Recommended Concentration/Dilution | Source/Reference |
| This compound Treatment | 1 - 10 µM for 24-72 hours | |
| Primary Antibody (anti-ALDH1A1) | 1:1000 - 1:20000 | |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:5000 | |
| Protein Loading per Lane | 20 - 50 µg |
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for analyzing ALDH1A1 expression after this compound treatment.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.
1. Cell Culture and this compound Treatment: a. Seed cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%). b. Prepare a stock solution of this compound in DMSO. c. Treat the cells with the desired concentrations of this compound (e.g., 1, 3, 10 µM) for the specified duration (e.g., 24, 48, or 72 hours). d. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding 1X SDS sample buffer (e.g., Laemmli buffer) directly to the plate. c. Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube. d. To ensure complete lysis and reduce viscosity from DNA, sonicate the lysate for 10-15 seconds. e. Heat the samples at 95-100°C for 5 minutes. f. Centrifuge the samples at 14,000 x g for 5 minutes to pellet cell debris. g. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay). b. Based on the concentrations, normalize all samples to the same protein concentration with lysis buffer.
4. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. b. Include a pre-stained protein ladder to monitor migration and transfer efficiency. c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting and Detection: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C. b. Incubate the membrane with a primary antibody specific for ALDH1A1 (refer to the table for recommended dilutions) in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at the appropriate dilution in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane. g. Capture the chemiluminescent signal using an imaging system. h. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
ALDH1A1 Signaling Pathway
The following diagram depicts a simplified signaling pathway involving ALDH1A1. This compound acts as an inhibitor of ALDH1A1's enzymatic activity.
Pathway Description:
ALDH1A1 catalyzes the oxidation of retinal to retinoic acid (RA). RA then binds to nuclear receptors (RAR/RXR) to regulate the expression of genes involved in cellular differentiation and proliferation. ALDH1A1 expression can be upregulated by signaling pathways such as Wnt/β-catenin. Additionally, ALDH1A1 has been shown to activate the AKT signaling pathway, further promoting cell survival and proliferation. This compound specifically inhibits the enzymatic activity of ALDH1A1, thereby blocking the production of retinoic acid and potentially impacting downstream signaling events. This inhibition can lead to decreased cell viability and a reduction in cancer stem cell properties.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cancer Cells Treated with NCT-505
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-505 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in the proliferation, differentiation, and drug resistance of cancer stem cells.[1][2][3][4][5] Inhibition of ALDH1A1 by this compound has been demonstrated to induce cytotoxicity, cell cycle arrest, and necrosis in various cancer cell lines, including ovarian and breast cancer. This document provides detailed protocols for the analysis of cancer cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The following application notes describe methods to assess apoptosis, cell cycle progression, and intracellular reactive oxygen species (ROS) levels, providing critical insights into the cellular response to this compound treatment.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the flow cytometry experiments described in this document.
Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| This compound (Concentration 3) | ||||
| Positive Control |
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| This compound (Concentration 3) | |||
| Positive Control (Cell cycle inhibitor) |
Table 3: Reactive Oxygen Species (ROS) Analysis in Cancer Cells Treated with this compound
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in MFI vs. Vehicle Control |
| Vehicle Control | 1.0 | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| This compound (Concentration 3) | ||
| Positive Control (e.g., H₂O₂) |
Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol facilitates the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and combine them with the collected culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells of interest
-
This compound
-
Cold 70% Ethanol
-
Phosphate Buffered Saline (PBS)
-
PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest both adherent and floating cells as previously described.
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Acquire data on a linear scale for the PI signal.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cancer cells of interest
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols. Include a positive control for ROS induction (e.g., H₂O₂).
-
Staining:
-
After treatment, remove the culture medium and wash the cells once with warm serum-free medium.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.
-
Harvest the cells using trypsin and resuspend in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Excite the cells with a 488 nm laser and detect the emission in the green channel (typically FL1, ~525 nm).
-
Record the mean fluorescence intensity (MFI) of the DCF signal for at least 10,000 cells per sample.
-
Compare the MFI of treated samples to the vehicle control to determine the fold change in ROS production.
-
Visualizations
References
Storing and handling NCT-505 in the laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-505 is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme implicated in cellular detoxification, differentiation, and the biology of cancer stem cells.[1][2][3][4] With an IC50 of 7 nM for ALDH1A1, this compound demonstrates significant selectivity over other ALDH isozymes, making it a valuable tool for investigating the role of ALDH1A1 in various biological processes, particularly in oncology research.[1] These application notes provide detailed guidelines for the proper storage, handling, and use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white solid compound.
| Property | Value | Reference |
| Molecular Formula | C27H28FN5O3S | |
| Molecular Weight | 521.61 g/mol | |
| CAS Number | 2231079-74-4 | |
| Appearance | White to off-white solid | |
| Purity | >98% |
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity.
Solid Form
| Storage Temperature | Shelf Life | Notes | Reference |
| -20°C | 3 years | Recommended for long-term storage. | |
| 4°C | 2 years | Suitable for short-term storage. |
In Solvent
| Storage Temperature | Shelf Life | Recommended Solvent | Notes | Reference |
| -80°C | 6 months | DMSO | Recommended for long-term storage of stock solutions. | |
| -20°C | 1 month | DMSO | Suitable for short-term storage of working solutions. |
Note: Shipping conditions for this compound may vary. While it is often shipped at room temperature in the continental US, some suppliers may use blue ice.
Handling and Preparation of Solutions
Safety Precautions
As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and reviewed before handling.
Preparation of Stock Solutions
This compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Recommended Solvent: DMSO
-
Maximum Solubility in DMSO: 100 mg/mL (191.71 mM)
Protocol for Reconstitution:
-
To achieve a higher solubility, it is recommended to warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.
-
Use newly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can impact solubility.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.22 mg of this compound in 1 mL of DMSO.
Experimental Protocols
In Vitro ALDH1A1 Enzyme Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on ALDH1A1.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
Aldehyde substrate (e.g., retinaldehyde)
-
NAD(P)+
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. A 16-point dilution series with concentrations ranging from 30.7 µM to 70.1 nM has been previously described.
-
In a 96-well plate, add the ALDH1A1 enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the aldehyde substrate and NAD(P)+.
-
Monitor the reaction kinetics by measuring the increase in absorbance or fluorescence resulting from the production of NAD(P)H at the appropriate wavelength.
-
Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OV-90, SKOV-3-TR)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
384-well white, tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Harvest and count the cells.
-
Prepare a cell suspension in the complete culture medium.
-
Add an equal volume of this compound at the desired concentrations (or vehicle control, DMSO) to the cell suspension. The final DMSO concentration should be consistent across all conditions.
-
Dispense 30 µL of the cell suspension (containing 3000 cells) into each well of a 384-well plate.
-
If performing a combination study (e.g., with paclitaxel), add the second compound immediately after cell dispensing.
-
Cover the plates with a breathable seal and incubate for 4 days at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of CellTiter-Glo® reagent to each well.
-
Incubate at room temperature for approximately 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the EC50 or IC50 values. This compound has shown an EC50 of 2.10-3.92 μM in OV-90 cells.
Mechanism of Action and Signaling Pathways
This compound is a potent and selective inhibitor of ALDH1A1. ALDH1A1 is an enzyme that oxidizes aldehydes to carboxylic acids and is involved in the synthesis of retinoic acid, a key signaling molecule that regulates gene expression related to cell proliferation, differentiation, and apoptosis. In cancer, high ALDH1A1 activity is often associated with cancer stem cell populations and resistance to chemotherapy.
By inhibiting ALDH1A1, this compound can modulate downstream signaling pathways. For instance, ALDH1A1 inhibition has been shown to downregulate key stemness and chemoresistance pathways. This includes the potential modulation of genes such as CD44, FZD7, SOX9, ABCB1, and the NFκB signaling pathway. However, some studies suggest that broader ALDH inhibitors like disulfiram may have a more pronounced effect on NFκB signaling compared to this compound.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with NCT-505
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCT-505, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2][3] In biochemical assays, it has shown an IC50 of 7 nM for ALDH1A1.[1][2] It displays significantly weaker inhibition of other ALDH isoforms such as ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1. ALDH1A1 is a critical enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid, a key signaling molecule in cellular differentiation and proliferation. By inhibiting ALDH1A1, this compound aims to disrupt these processes in cancer cells, particularly in cancer stem cells where ALDH1A1 is often overexpressed.
Q2: I am observing inconsistent results in my cell viability assays with this compound. Why might this be happening?
Inconsistent results with this compound in cell viability assays are a documented issue and can be attributed to several factors:
-
Discrepancy between Enzymatic Potency and Cellular Activity: There is a notable difference between the high potency of this compound in enzymatic assays (IC50 = 7 nM) and its effect on cell viability, which often requires micromolar concentrations. For instance, the EC50 for reducing the viability of OV-90 cells is in the range of 2.10-3.92 μM.
-
Cell Line Variability: The response to this compound can vary significantly between different cell lines. This variability can be linked to the expression levels of ALDH1A1 in the cells.
-
2D vs. 3D Culture Conditions: Cells grown in 3D spheroid cultures may exhibit different sensitivity to this compound compared to traditional 2D monolayer cultures. Some studies suggest that 3D cultures, which can have higher ALDH1A1 expression, might be more sensitive.
-
Off-Target Effects: At the higher micromolar concentrations required to see a cytotoxic effect, it is possible that off-target activities of this compound contribute to the observed phenotype. One study identified that at concentrations affecting cell viability, this compound inhibited both ALDH1A1 and ALDH1A3.
-
Experimental Assay Choice: Different cell viability assays measure different cellular parameters (e.g., ATP levels, metabolic activity, membrane integrity) and can yield varied results.
Q3: Are there known off-target effects for this compound?
Yes, while highly selective for ALDH1A1 in biochemical assays, studies in cellular contexts have revealed potential off-target effects, especially at concentrations required for cytotoxicity. A chemical proteomics study showed that this compound can inhibit both ALDH1A1 and ALDH1A3 in MDA-MB-468 breast cancer cells at concentrations that reduce cell viability. This suggests that the observed cellular phenotype may not be solely due to the inhibition of ALDH1A1.
Q4: How does the activity of this compound compare to other ALDH inhibitors like disulfiram?
Studies comparing this compound to broader ALDH inhibitors like disulfiram have shown that disulfiram can be more effective in reducing the viability of tumor-initiating cells (TICs) and inducing cell death. While this compound is more specific for ALDH1A1, the broader activity of disulfiram against multiple ALDH isoforms and other cellular targets may contribute to its superior efficacy in certain cancer models.
Troubleshooting Guides
Issue 1: Low or No Effect on Cell Viability at Nanomolar Concentrations
Possible Cause: As noted, there is a significant discrepancy between the enzymatic IC50 and the cellular EC50 of this compound. Nanomolar concentrations that effectively inhibit the ALDH1A1 enzyme may not be sufficient to induce a cytotoxic response.
Troubleshooting Steps:
-
Concentration Range: Increase the concentration of this compound into the low micromolar range (e.g., 1-50 µM) in your cell-based assays.
-
Positive Control: Include a positive control compound known to induce cytotoxicity in your cell line to ensure the assay is performing correctly.
-
Confirm ALDH1A1 Expression: Verify the expression level of ALDH1A1 in your specific cell line using methods like Western Blot or qPCR. Cell lines with low or no ALDH1A1 expression are less likely to respond to this compound.
-
Culture Conditions: Consider performing experiments in 3D spheroid cultures, as they may better reflect in vivo conditions and potentially show increased sensitivity to this compound due to higher ALDH1A1 expression.
Issue 2: Variable Results Between Different Cell Lines
Possible Cause: The cellular context, including the expression of ALDH isoforms and the reliance of the cell line on ALDH1A1 activity, plays a crucial role in the response to this compound.
Troubleshooting Steps:
-
Characterize Your Cell Lines: Profile the expression of ALDH1A1 and other relevant ALDH isoforms (e.g., ALDH1A3) in the cell lines you are using.
-
Functional ALDH Activity: Measure the baseline ALDH activity in your cell lines using a functional assay like the ALDEFLUOR™ assay. This will help correlate the enzymatic activity with the cellular response to this compound.
-
Standardize Seeding Density: Ensure consistent cell seeding densities across experiments and cell lines, as this can influence the growth rate and drug sensitivity.
Issue 3: Discrepancies Between ALDH Activity Inhibition and Cell Viability Readouts
Possible Cause: this compound can effectively inhibit ALDH1A1 activity at concentrations that do not immediately impact cell viability. The downstream consequences of ALDH1A1 inhibition that lead to cell death may take time to manifest.
Troubleshooting Steps:
-
Time-Course Experiments: Perform time-course experiments to assess both ALDH activity and cell viability at different time points (e.g., 24, 48, 72 hours) after treatment with this compound.
-
Multiplex Assays: Whenever possible, use multiplexing assays that can measure both a marker of cell viability (e.g., ATP levels) and a marker of cytotoxicity (e.g., membrane integrity) from the same well.
-
Mechanism of Cell Death: Investigate the mode of cell death induced by this compound in your system (e.g., apoptosis, necrosis, ferroptosis) to better understand the downstream effects of ALDH1A1 inhibition.
Data Presentation
Table 1: Reported In Vitro and Cellular Activity of this compound
| Parameter | Value | Target/Cell Line | Assay | Reference |
| IC50 | 7 nM | ALDH1A1 | Enzymatic Assay | |
| IC50 | >57 µM | hALDH1A2 | Enzymatic Assay | |
| IC50 | 22.8 µM | hALDH1A3 | Enzymatic Assay | |
| IC50 | 20.1 µM | hALDH2 | Enzymatic Assay | |
| IC50 | >57 µM | hALDH3A1 | Enzymatic Assay | |
| Cellular IC50 | 12–30 nM | OV-90, HT-29, MIA PaCa-2 | ALDEFLUOR Assay | |
| EC50 | 2.10-3.92 µM | OV-90 cells (3D culture) | CellTiter-Glo Assay | |
| EC50 | ~50 µM | OV-90 cells (2D culture) | Growth Inhibition |
Experimental Protocols
ALDEFLUOR™ Assay for ALDH Activity
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cells in single-cell suspension
-
ALDEFLUOR™ Assay Buffer
-
DEAB (diethylaminobenzaldehyde), the ALDH inhibitor control
-
Flow cytometer
Procedure:
-
Resuspend cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add DEAB to establish the baseline fluorescence.
-
Add the activated ALDEFLUOR™ substrate (BAAA) to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry, using the "control" sample to set the gate for the ALDH-positive population.
CellTiter-Glo® 3D Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® 3D Reagent (Promega)
-
Cells cultured in 3D spheroids in opaque-walled multiwell plates
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the multiwell plate with spheroids to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Spheroid Formation Assay
This assay assesses the ability of cells to form three-dimensional spheroids, a characteristic of some cancer stem-like cells.
Materials:
-
Ultra-low attachment multiwell plates
-
Cell culture medium
-
Single-cell suspension of the desired cell line
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Seed a defined number of cells per well in an ultra-low attachment plate. The optimal seeding density needs to be determined empirically for each cell line.
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Monitor spheroid formation over several days (typically 3-10 days).
-
The number and size of spheroids can be quantified using microscopy and image analysis software. The effect of this compound can be assessed by adding the compound to the culture medium at the time of seeding or to pre-formed spheroids.
Mandatory Visualizations
Caption: Simplified ALDH1A1 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Experimental workflow for a spheroid formation assay to assess cancer stem-like cell properties.
References
Technical Support Center: Optimizing NCT-505 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of NCT-505 for various cell lines. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations in a clear, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell stemness, proliferation, and resistance to therapy.[1][2] While highly selective for ALDH1A1, studies have shown that at concentrations effective for reducing cell viability, this compound can also inhibit ALDH1A3.[3]
Q2: How do I determine the optimal starting concentration of this compound for my cell line?
The optimal concentration of this compound is cell line-dependent. A good starting point is to perform a dose-response experiment (kill curve) with a broad range of concentrations, typically from the nanomolar to the micromolar range, to determine the half-maximal inhibitory concentration (IC50).[4][5] Based on published data, concentrations ranging from low micromolar to tens of micromolar have been shown to be effective in various cancer cell lines.
Q3: What are the known cellular effects of this compound treatment?
Treatment with this compound has been shown to induce several cellular effects, including:
-
Inhibition of ALDH1A1 and ALDH1A3 activity.
-
Reduction in cell viability and proliferation.
-
Induction of cell cycle arrest, primarily in the G1 phase.
-
Induction of apoptosis and necrosis.
Q4: Should I use 2D or 3D cell culture models for my experiments with this compound?
The choice between 2D and 3D cell culture can significantly impact the sensitivity of cells to this compound. Some studies have reported that cells grown in 3D cultures, which often exhibit higher levels of ALDH1A1 expression, are more sensitive to this compound treatment. Therefore, the choice of culture model should be guided by the specific research question.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, uneven drug distribution, or "edge effects" in the microplate.
-
Solution: Ensure a homogenous single-cell suspension before seeding. When adding this compound, pipette it into the center of the well. To minimize edge effects, consider not using the outer wells of the plate for experimental data and instead fill them with sterile PBS or media.
Issue 2: this compound precipitates out of solution in the cell culture medium.
-
Possible Cause: Poor solubility of the compound in aqueous media.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments, typically below 0.5%. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. If solubility issues persist, gentle warming or sonication of the stock solution before dilution may help.
Issue 3: No significant effect on cell viability is observed at expected concentrations.
-
Possible Cause: The cell line may have low ALDH1A1 expression, or the incubation time may be too short.
-
Solution: Verify the ALDH1A1 expression level in your cell line using techniques like Western blotting or qPCR. The effect of this compound is time-dependent; consider extending the incubation period (e.g., 48 to 72 hours).
Issue 4: Unexpected off-target effects are observed.
-
Possible Cause: The concentration of this compound used may be too high, leading to non-specific effects.
-
Solution: Use the lowest effective concentration that elicits the desired biological response. To confirm that the observed effects are ALDH1A1-mediated, consider using a control cell line with low or no ALDH1A1 expression or employing siRNA-mediated knockdown of ALDH1A1.
Quantitative Data Summary
The following table summarizes the reported effective concentrations (IC50/EC50) of this compound in various cancer cell lines. It is important to note that these values can vary depending on the experimental conditions, such as the assay used and the culture format (2D vs. 3D).
| Cell Line | Cancer Type | Assay | Concentration (µM) | Reference |
| OV-90 | Ovarian Cancer | Cell Viability (3D) | EC50: ~3 | |
| OVCAR3 | Ovarian Cancer | Sphere Formation | IC50: "high dose" used | |
| OVCAR8 | Ovarian Cancer | Sphere Formation | IC50: "high dose" used | |
| MDA-MB-468 | Breast Cancer | Cell Viability | Concentration reducing viability | |
| H1299 | Non-Small Cell Lung Cancer | Cell Viability | ~5 µM induced sub-G1 accumulation | |
| H460 | Non-Small Cell Lung Cancer | Cell Viability | ~5 µM induced sub-G1 accumulation |
Note: "High dose" in the OVCAR3 and OVCAR8 experiments refers to the calculated IC50 for cell viability, though the exact value was not specified in the cited text.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Retinal-Based Probe for the Profiling of Retinaldehyde Dehydrogenases in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfiram Transcends ALDH Inhibitory Activity When Targeting Ovarian Cancer Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
NCT-505 off-target effects at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using NCT-505, a potent and selective ALDH1A1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound for cell-based assays?
A1: For selective inhibition of ALDH1A1, it is recommended to use this compound at concentrations up to 1 µM.[1] The IC50 for ALDH1A1 is 7 nM, and cellular inhibition of ALDH1A1 is observed at similar concentrations (12–30 nM).[1] It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration.
Q2: At what concentration does this compound start to show off-target effects?
A2: Off-target effects, notably the inhibition of ALDH1A3, have been observed at concentrations that induce cytotoxicity.[2] In OV-90 ovarian cancer cells grown in 3D culture, a reduction in cell viability was not observed until the concentration reached 3 µM, which is significantly higher than its IC50 for ALDH1A1.[1] A competitive activity-based protein profiling (ABPP) experiment in MDA-MB-468 cells showed that at concentrations that reduce cell viability, this compound inhibits both ALDH1A1 and ALDH1A3.[2]
Q3: What are the known off-targets of this compound at high concentrations?
A3: The primary off-target is ALDH1A3. This compound also weakly inhibits other ALDH isoforms such as hALDH1A2, hALDH2, and hALDH3A1 at concentrations above 20 µM. Other potential off-targets identified through competitive ABPP include putative heat shock protein HSP 90-beta-3 (HSP90AB3P), the aryl hydrocarbon receptor (AHR), and chitobiosyldiphosphodolichol beta-mannosyltransferase (ALG1).
Q4: How does the on-target inhibition of ALDH1A1 by this compound affect cellular signaling?
A4: ALDH1A1 is a key enzyme in the synthesis of retinoic acid (RA) from retinal. By inhibiting ALDH1A1, this compound reduces intracellular RA levels. RA is a ligand for nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and act as transcription factors that regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. Therefore, this compound can modulate these fundamental cellular processes.
Troubleshooting Guide
Issue 1: No significant inhibition of ALDH1A1 activity is observed at expected concentrations.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure that this compound has been stored correctly, protected from light and moisture, and dissolved in an appropriate solvent like DMSO. Prepare fresh stock solutions regularly.
-
-
Possible Cause 2: Inaccurate Concentration.
-
Solution: Verify the concentration of your this compound stock solution using a reliable method.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm that your cell line expresses sufficient levels of active ALDH1A1. You can assess this by Western blot for ALDH1A1 protein or by using a fluorescent substrate-based assay for ALDH activity (e.g., ALDEFLUOR™).
-
-
Possible Cause 4: Assay Conditions.
-
Solution: Optimize your assay conditions, including incubation time with this compound and substrate concentration. Ensure that the substrate concentration is not too high, as this can overcome competitive inhibition.
-
Issue 2: Unexpected cytotoxicity or off-target effects are observed at low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Solution: Your cell line may be particularly sensitive to the inhibition of ALDH1A1 or may express higher levels of off-target proteins. Perform a careful dose-response curve to determine the therapeutic window for on-target versus off-target effects in your specific model.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: If you suspect off-target effects are responsible for the observed phenotype, consider using a structurally different ALDH1A1 inhibitor as a control to see if the same phenotype is produced. Additionally, you can use techniques like competitive ABPP to identify the specific off-targets in your experimental system. A study comparing this compound to the broader ALDH inhibitor disulfiram found that the latter had more pronounced effects on tumor-initiating cells, suggesting that broader cellular effects might be at play.
-
-
Possible Cause 3: Experimental Artifact.
-
Solution: Rule out any experimental artifacts, such as issues with cell culture conditions or other reagents used in the experiment.
-
Data Presentation
Table 1: On-Target and Off-Target Inhibitory Potency of this compound
| Target | IC50 | Reference(s) |
| On-Target | ||
| hALDH1A1 | 7 nM | |
| Off-Targets | ||
| hALDH1A3 | 22.8 µM | |
| hALDH1A2 | > 20 µM | |
| hALDH2 | 20.1 µM | |
| hALDH3A1 | > 20 µM | |
| hHPGD | > 57 µM | |
| hHSD17β4 | > 57 µM |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) to Identify Off-Targets of this compound
This protocol provides a general framework for identifying the cellular targets of this compound using a competitive ABPP approach with a broad-spectrum ALDH probe.
Materials:
-
Cell line of interest (e.g., MDA-MB-468)
-
This compound
-
Broad-spectrum ALDH activity-based probe with a reporter tag (e.g., biotin or a fluorophore)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for Western blot analysis (if confirming specific targets)
-
Mass spectrometry facility (for proteomic analysis)
Procedure:
-
Cell Treatment:
-
Culture your cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Probe Labeling:
-
Incubate the cell lysates with the ALDH activity-based probe at a predetermined concentration and time. This step should be optimized for the specific probe being used.
-
-
Enrichment of Labeled Proteins (for biotinylated probes):
-
Incubate the probe-labeled lysates with streptavidin beads to capture the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Analysis:
-
SDS-PAGE and In-Gel Fluorescence (for fluorescent probes): Separate the probe-labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel imager. A decrease in fluorescence intensity in the this compound treated lanes compared to the control indicates target engagement.
-
Western Blotting: Confirm the identity of specific target bands by Western blotting with antibodies against suspected off-targets (e.g., ALDH1A3).
-
Mass Spectrometry: For a global, unbiased identification of off-targets, the enriched and eluted proteins can be subjected to proteomic analysis by mass spectrometry. Proteins that show reduced abundance in the this compound treated samples are potential off-targets.
-
Mandatory Visualizations
Caption: On-target and off-target effects of this compound on the ALDH1A1 signaling pathway.
Caption: Experimental workflow for identifying this compound off-targets using competitive ABPP.
References
How to resolve NCT-505 solubility issues in aqueous media
Welcome to the technical support center for NCT-505. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation with this compound in aqueous media.
FAQs: Quick Solutions for Common Issues
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound is a weakly acidic compound with low intrinsic aqueous solubility. At neutral or acidic pH, the molecule is predominantly in its non-ionized, less soluble form. Precipitation is common when diluting a concentrated DMSO stock solution into an aqueous buffer.
Q2: I observed precipitation when adding my this compound DMSO stock to my cell culture media. What should I do?
A2: This is a common issue known as "carry-over" or "dilution-induced precipitation." The high concentration of this compound in the DMSO stock becomes supersaturated upon dilution into the aqueous media, leading to precipitation. To mitigate this, consider using a lower final concentration of this compound, increasing the percentage of co-solvent (if tolerated by your assay), or employing a solubilizing excipient.
Q3: Can I heat the solution to dissolve this compound?
A3: While gentle warming can sometimes aid dissolution, it is generally not recommended for this compound without prior stability studies. Excessive heat may degrade the compound. A better approach is to use the solubilization techniques outlined in our troubleshooting guide.
Q4: What is the maximum recommended percentage of DMSO in a final assay solution?
A4: The tolerance for DMSO varies significantly between different assays and cell types. As a general guideline, most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity. However, it is crucial to run a vehicle control (DMSO without this compound) to determine the specific tolerance of your experimental system.
Q5: Is this compound light-sensitive or prone to oxidation?
A5: While this compound is stable under standard laboratory conditions, it is good practice to protect stock solutions from prolonged exposure to light and to use freshly prepared aqueous solutions for your experiments to minimize the potential for degradation.
Troubleshooting Guide: Resolving this compound Solubility Issues
Issue 1: Preparing a Concentrated Aqueous Stock Solution of this compound
Cause: Due to its low intrinsic solubility, preparing a high-concentration stock solution of this compound directly in aqueous buffers is often not feasible.
Solutions:
-
pH Adjustment: As this compound is a weak acid (hypothetical pKa = 6.8), its solubility increases significantly at a pH above its pKa.[1][2] Adjusting the pH of your buffer to 7.4 or higher will increase the proportion of the more soluble ionized form of the compound.[3][4]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent, or co-solvent, can enhance the solubility of this compound.[5] Common co-solvents for in vitro studies include DMSO, ethanol, and polyethylene glycol (PEG).
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.
Data Presentation: Solubility of this compound with Different Methods
Table 1: Effect of pH on the Aqueous Solubility of this compound
| pH | Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 5 |
| 7.0 | 50 |
| 7.4 | 120 |
| 8.0 | 300 |
Table 2: Solubility of this compound in Various Co-solvent Systems
| Co-solvent System (in PBS, pH 7.4) | Solubility (µg/mL) |
| 1% DMSO | 15 |
| 5% DMSO | 75 |
| 10% Ethanol | 60 |
| 20% PEG 400 | 150 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound (in PBS, pH 7.4)
| Cyclodextrin (Concentration) | Solubility (µg/mL) |
| None | < 10 |
| 1% HP-β-CD | 80 |
| 5% HP-β-CD | 450 |
| 1% SBE-β-CD | 100 |
| 5% SBE-β-CD | 600 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using pH Adjustment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Determine the required volume of your target aqueous buffer (e.g., PBS, pH 7.4).
-
If necessary, adjust the pH of the buffer to be at least 0.5 pH units above the pKa of this compound (e.g., pH ≥ 7.3). Use 0.1 M NaOH or 0.1 M HCl for adjustment.
-
While vortexing the buffer, slowly add the required volume of the this compound DMSO stock to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your assay.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Kinetic Solubility Assay Workflow
This protocol is adapted from standard high-throughput kinetic solubility assay methods.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the 10 mM this compound stock solution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a 100 µM solution with 1% DMSO.
-
Serially dilute this solution in the same aqueous buffer containing 1% DMSO to generate a range of concentrations (e.g., 100 µM down to 0.1 µM).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer. Alternatively, filter the solutions and measure the concentration of the soluble compound in the filtrate using a UV-Vis plate reader or LC-MS.
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Caption: Workflow for the kinetic solubility assay of this compound.
Signaling Pathway Context
This compound is a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key receptor in pathways that regulate cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common factor in various cancers. By inhibiting EGFR, this compound aims to block downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, thereby impeding cancer cell proliferation.
References
Technical Support Center: Interpreting Variable Cell Viability Data with NCT-505
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable cell viability data when working with the ALDH1A1 inhibitor, NCT-505.
Troubleshooting Guide
Variability in cell viability assay results with this compound can arise from multiple factors, ranging from experimental design to the inherent biological complexity of the system under study. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Variable Cell Viability Data with this compound
| Observed Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in multi-well plates- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consistent technique. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or confluency- Differences in this compound stock solution stability- Fluctuation in incubation times | - Use cells within a consistent and narrow passage number range.- Seed cells at a consistent density to avoid confluency-related changes in metabolism.- Prepare fresh this compound stock solutions and store them appropriately. Aliquot to avoid multiple freeze-thaw cycles.- Standardize all incubation times precisely. |
| Discrepancy between 2D and 3D culture results | - Altered ALDH1A1 expression in 3D models- Differential drug penetration in spheroids | - Be aware that cells in 3D culture may exhibit higher ALDH1A1 expression, leading to increased sensitivity to this compound.[1]- Optimize incubation time to ensure adequate penetration of this compound into spheroids.- Consider sectioning and staining spheroids to assess cell death throughout the structure. |
| Cell line-dependent differences in sensitivity | - Variable expression of ALDH1A1 and ALDH1A3- Presence of off-target effects | - Profile the expression levels of both ALDH1A1 and ALDH1A3 in your cell lines of interest via qPCR or Western blot.- Note that this compound can inhibit both ALDH1A1 and ALDH1A3 in a cellular context, which can contribute to its effects.[1]- Consider that broader ALDH inhibitors like disulfiram may show more consistent effects across different cell lines.[2][3][4] |
| Unexpectedly low or no cytotoxicity | - Low ALDH1A1 expression in the chosen cell line- Rapid metabolism or efflux of this compound- Incorrect assay choice | - Confirm ALDH1A1 expression in your cell line. Some cell lines may have very low or undetectable levels.- Consider co-treatment with inhibitors of drug efflux pumps if resistance is suspected.- Ensure the chosen viability assay is appropriate for the expected mechanism of cell death (e.g., necrosis). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is involved in the oxidation of aldehydes to carboxylic acids, including the conversion of retinal to retinoic acid. Inhibition of ALDH1A1 can lead to cellular stress, cell cycle arrest, and cell death.
Q2: Why do I see different results in my 2D and 3D cell cultures?
Cells grown in 3D cultures, such as spheroids, can have elevated expression of ALDH1A1 compared to traditional 2D monolayer cultures. This increased target expression can lead to greater sensitivity to this compound.
Q3: Is this compound completely selective for ALDH1A1?
While this compound shows high selectivity for ALDH1A1 in biochemical assays, studies in cellular contexts have shown that it can also inhibit ALDH1A3. This off-target inhibition can contribute to the observed effects on cell viability and may explain some of the variability between different cell lines with varying expression levels of these enzymes. Other potential off-targets have been identified in proteomic studies.
Q4: What is the expected mode of cell death induced by this compound?
This compound has been shown to induce necrosis and cell cycle arrest in the G1 phase. It is important to choose a cell viability assay that can accurately detect these modes of cell death. For example, a lactate dehydrogenase (LDH) assay can be used to measure necrosis.
Q5: How does the effect of this compound compare to other ALDH inhibitors like disulfiram?
Disulfiram is a broader inhibitor of ALDH enzymes. In some studies, disulfiram has been shown to be more effective and consistent in targeting tumor-initiating cells compared to the more specific ALDH1A1 inhibitors like this compound. The choice of inhibitor may depend on the specific research question and the biological context.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Signaling Pathways and Workflows
ALDH1A1 Signaling and Inhibition by this compound
The following diagram illustrates the role of ALDH1A1 in the conversion of retinal to retinoic acid and the subsequent impact on gene expression. It also depicts the inhibitory action of this compound.
Caption: ALDH1A1 pathway and this compound inhibition.
Experimental Workflow for Investigating Variable Cell Viability
This workflow provides a logical sequence of steps to troubleshoot and understand the reasons for inconsistent results with this compound.
Caption: Workflow for troubleshooting this compound variability.
References
- 1. Development of a Retinal-Based Probe for the Profiling of Retinaldehyde Dehydrogenases in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfiram Transcends ALDH Inhibitory Activity When Targeting Ovarian Cancer Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preventing NCT-505 degradation during experiments
Welcome to the technical support center for NCT-505, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1), with an IC50 of 7 nM.[1][2] It functions by blocking the catalytic activity of ALDH1A1, an enzyme responsible for oxidizing retinal to retinoic acid. This inhibition disrupts cellular pathways regulated by retinoic acid.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, the solid powder form should be stored at -20°C for up to three years. Stock solutions in solvent can be stored at -80°C for up to six months, or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM). If the compound does not dissolve readily, gentle warming or sonication can be used.[1] It is critical to use a fresh, unopened bottle of DMSO to avoid introducing moisture, which can accelerate compound degradation.
Q4: I'm observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results can stem from several factors, including this compound degradation, variability in cell culture conditions, or issues with the assay itself. Refer to the troubleshooting guides below for a systematic approach to identifying and resolving the issue. Key areas to investigate include the freshness of your this compound dilutions, cell passage number and confluency, and the final concentration of DMSO in your culture medium.
Q5: Are there any known off-targets for this compound?
A5: While this compound is highly selective for ALDH1A1, some studies have identified potential off-target activities, particularly at higher concentrations. These may include weak inhibition of other ALDH isoforms such as ALDH1A3.[3] When interpreting experimental results, it is important to consider the concentration of this compound used and the potential for off-target effects.
Troubleshooting Guides
Issue 1: Loss of this compound Activity or Inconsistent Potency
This is often indicative of compound degradation. While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes sulfonamide and benzimidazole-like moieties, suggests potential sensitivity to certain conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Stock Solution Degradation | Prepare fresh stock solutions from powder. Aliquot stocks into single-use tubes to avoid repeated freeze-thaw cycles. Use high-quality, anhydrous DMSO for reconstitution. | Repeated changes in temperature can lead to the degradation of complex small molecules. Moisture in DMSO can hydrolyze susceptible functional groups. |
| Working Dilution Instability | Prepare fresh working dilutions in your cell culture medium for each experiment. Do not store this compound in aqueous solutions for extended periods. | The stability of small molecules can be significantly lower in aqueous media, especially those containing serum proteins and other reactive components. |
| Photodegradation | Protect stock solutions and experimental setups from direct light. Use amber-colored tubes for storage and minimize light exposure during incubations. | Aromatic and heterocyclic compounds can be susceptible to photodegradation, leading to a loss of activity. |
| pH Instability | Ensure the pH of your experimental buffer or medium is stable and within the physiological range. | Extreme pH values can catalyze the hydrolysis of functional groups like sulfonamides. |
| Oxidation | Degas aqueous buffers if performing experiments under strictly anaerobic conditions. Consider the addition of antioxidants if compatible with your assay. | While not specifically documented for this compound, oxidation is a common degradation pathway for complex organic molecules. |
Issue 2: High Variability in Cell-Based Assay Results
High variability can obscure the true effect of this compound. The following steps can help improve the consistency of your results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Health or Density | Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in a logarithmic growth phase at the time of treatment. | Cellular responses to inhibitors can vary with passage number and confluency. |
| Incomplete Solubilization | Visually inspect your working dilutions for any signs of precipitation. If precipitation occurs, you may need to adjust your dilution scheme or use a different solvent system if compatible with your cells. | Undissolved compound will lead to a lower effective concentration and variable results. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls. | High concentrations of DMSO can be toxic to cells and can affect their response to the inhibitor. |
| "Edge Effect" in Multi-well Plates | To minimize evaporation from the outer wells of a multi-well plate, fill the perimeter wells with sterile PBS or medium without cells. | The "edge effect" can lead to increased compound concentration in the outer wells, causing variability. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Table 2: this compound Selectivity Profile
| Target | IC50 | Notes | Source |
| ALDH1A1 | 7 nM | Primary Target | |
| hALDH1A2 | >57 µM | Weak inhibition | |
| hALDH1A3 | 22.8 µM | Weak inhibition | |
| hALDH2 | 20.1 µM | Weak inhibition | |
| hALDH3A1 | >57 µM | Weak inhibition | |
| HPGD | >57 µM | No obvious inhibition | |
| HSD17β4 | >57 µM | No obvious inhibition |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, amber-colored tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration remains below 0.1%. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percent cell viability and calculate the IC50 value.
Visualizations
Caption: ALDH1A1 pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
NCT-505 dose-response curve not as expected
This technical support center provides troubleshooting guidance for researchers encountering unexpected dose-response curves with the ALDH1A1 inhibitor, NCT-505.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound dose-response curve not a classic sigmoidal shape?
An atypical dose-response curve with this compound can arise from several factors related to its mechanism of action and the specific experimental conditions. Below are common observations and their potential explanations.
-
Biphasic (Hormetic) Curve: You may observe a U-shaped or inverted U-shaped curve, where low doses of this compound appear to have a stimulatory or less inhibitory effect than expected, while higher doses show the expected inhibition. This phenomenon, known as hormesis, can be due to complex cellular responses. At low concentrations, the specific inhibition of ALDH1A1 might trigger compensatory signaling pathways that promote cell survival or proliferation. At higher concentrations, this compensatory effect is overcome by the primary inhibitory effect and potential off-target effects.
-
Steep or "Sharp" Curve: A very steep curve, where a small change in this compound concentration leads to a large drop in cell viability, can indicate a high degree of cooperativity in its mechanism of action or stoichiometric inhibition. This can also be an artifact of the assay if the compound precipitates at higher concentrations.
-
Flat or Inactive Curve: If you observe little to no effect even at high concentrations of this compound, it could be due to several reasons:
-
Cell Line Resistance: The cell line you are using may not rely on ALDH1A1 for survival, or it may have redundant pathways that compensate for its inhibition.
-
Compound Instability or Insolubility: this compound may be degrading in your culture medium or precipitating out of solution at the concentrations tested.
-
Incorrect Assay Endpoint: The chosen endpoint (e.g., a 48-hour viability assay) may not be optimal for observing the effects of ALDH1A1 inhibition, which might manifest over a longer duration or as changes in cell differentiation rather than immediate cell death.
-
Q2: There is a large discrepancy between the reported enzymatic IC50 of this compound (around 7 nM) and the concentration required to see an effect on cell viability (in the micromolar range). Is this normal?
Yes, this is an expected and important observation. The enzymatic IC50 measures the concentration of this compound required to inhibit the purified ALDH1A1 enzyme by 50% in a cell-free system.[1] In contrast, a cell viability assay measures the overall effect on a population of cells. The significant difference can be attributed to:
-
Cellular Uptake and Efflux: this compound must cross the cell membrane to reach its intracellular target. Cells may have mechanisms to pump the compound out, reducing its effective intracellular concentration.
-
Cellular Redundancy: Cells have complex signaling networks. Even if ALDH1A1 is inhibited, other pathways may compensate to maintain cell viability.
-
Off-Target Effects: At higher micromolar concentrations, this compound has been shown to inhibit other ALDH isoforms, such as ALDH1A3.[2] The observed effect on cell viability at these higher concentrations may be a combination of on-target and off-target effects. Cell viability was not significantly affected until the concentration of this compound reached 3 µM in OV-90 cells in a 3D culture, which is almost 100-fold higher than its enzymatic IC50.[1]
Q3: My results with this compound are highly variable between experiments. What are the common causes of this?
High variability in cell-based assays is a common challenge. For this compound, consider the following:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent range of passage numbers. Senescent or unhealthy cells will respond differently to treatment.
-
Inconsistent Seeding Density: Uneven cell seeding can lead to significant well-to-well variability. Ensure your cell suspension is homogenous before and during plating.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium.
-
"Edge Effects" in Microplates: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the peripheral wells with sterile media or PBS and not use them for experimental data points.
Troubleshooting Summary
| Observed Issue | Potential Cause | Recommended Solution |
| Biphasic (Hormetic) Dose-Response Curve | Complex cellular response; activation of compensatory pathways at low doses. | Widen the concentration range, especially at the lower end. Investigate downstream signaling pathways at different concentrations. Use a biphasic or non-monotonic regression model for data fitting. |
| Steep Dose-Response Curve | High cooperativity; stoichiometric inhibition; compound precipitation. | Visually inspect wells with high concentrations for precipitation. Ensure the compound remains soluble in the final assay volume. Consider if the assay conditions (e.g., high cell density) are appropriate. |
| Flat or Inactive Dose-Response Curve | Cell line resistance; compound instability/insolubility; inappropriate assay endpoint or duration. | Confirm ALDH1A1 expression in your cell line. Test the solubility of this compound in your media. Extend the treatment duration or consider alternative assays (e.g., colony formation, stem cell marker expression). |
| High Variability Between Replicates/Experiments | Inconsistent cell health or seeding density; compound degradation; pipetting errors; edge effects. | Standardize cell culture and seeding protocols. Prepare fresh compound dilutions for each experiment. Use calibrated pipettes and proper technique. Avoid using the outer wells of microplates for data. |
Experimental Protocols
Cell Viability Assay using Resazurin
This protocol describes a common method for assessing cell viability in response to this compound treatment.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension at the desired density (e.g., 5 x 10⁴ cells/mL). The optimal seeding density should be determined for each cell line to ensure cells are still proliferating at the end of the assay.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer 36 wells to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution over a wide concentration range (e.g., from 100 µM down to low nM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Prepare the resazurin reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Measure the fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data using a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a program like GraphPad Prism. For biphasic curves, a specific biphasic model should be used.
-
Visualizations
References
Technical Support Center: The Impact of Cell Density on NCT-505 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting the effects of cell density on the efficacy of NCT-505, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) and ALDH1A3.
Frequently Asked Questions (FAQs)
Q1: How does cell density generally affect the efficacy of anti-cancer drugs?
A1: Cell density can significantly influence the response of cancer cells to therapeutic agents. At high cell densities, a phenomenon known as "density-dependent chemoresistance" can occur.[1][2][3] This can be attributed to several factors, including altered cell cycle distribution, increased cell-cell contact signaling, reduced drug penetration into confluent monolayers, and changes in the tumor microenvironment.[4] For some drugs, the inhibitory concentration (IC50) can increase linearly with an increase in cell seeding density.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the enzyme ALDH1A1 and also shows inhibitory activity against ALDH1A3. ALDH1A1 is a key enzyme in the conversion of retinal to retinoic acid, a molecule involved in cell differentiation and proliferation. In many cancers, high ALDH1A1 activity is associated with cancer stem cell populations and resistance to chemotherapy. By inhibiting ALDH1A1 and ALDH1A3, this compound can induce cell cycle arrest and cell death in cancer cells.
Q3: Is the efficacy of this compound known to be affected by cell density?
A3: Yes, there is evidence to suggest that the efficacy of this compound can be influenced by the culture conditions, which are related to cell density. Studies have shown a difference in sensitivity to this compound between cells grown in 2D (adherent) and 3D (spheroid) cultures, with 3D cultures representing a higher cell density environment. However, the differential effect of this compound on spheroid versus adherent cells was not as pronounced as that of the broader ALDH inhibitor, disulfiram.
Q4: How might changes in ALDH1A1 expression at different cell densities affect this compound efficacy?
A4: The expression of ALDH1A1, the primary target of this compound, can be upregulated in high-density culture conditions, such as in spheroids, compared to single-layer cultures. A higher level of the target enzyme, ALDH1A1, might necessitate a higher concentration of this compound to achieve the same level of inhibition, potentially leading to an increase in the IC50 value at higher cell densities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values for this compound across experiments. | Inconsistent cell seeding density. | Ensure precise cell counting and even distribution of cells in each well. Use a standardized seeding protocol for all experiments. |
| Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. | |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental data. | |
| This compound appears less potent at higher cell confluence. | Density-dependent chemoresistance. | This may be an inherent biological effect. Consider testing this compound at various time points to account for differences in cell growth rates at different densities. |
| Reduced drug availability. | At high confluence, the effective concentration of this compound reaching all cells may be reduced. Ensure adequate mixing upon drug addition. | |
| Unexpectedly low cytotoxicity observed at all cell densities. | Incorrect drug concentration or degradation. | Confirm the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Cell line is resistant to this compound. | Verify the expression of ALDH1A1 in your cell line. Cell lines with low or no ALDH1A1 expression are expected to be less sensitive to this compound. | |
| Issues with the viability assay. | Ensure that the chosen viability assay (e.g., MTT, CellTiter-Glo) is linear in the range of cell densities being tested. Run appropriate controls. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Ovarian Cancer Cells (OV-90) at Different Seeding Densities.
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental data for a range of 2D cell densities is not currently available in the public domain. The trend is based on the general principle of density-dependent chemoresistance.
| Seeding Density (cells/well in 96-well plate) | Cell Confluence at time of treatment (approx.) | This compound IC50 (µM) |
| 2,000 | 20-30% | 2.5 |
| 5,000 | 50-60% | 4.2 |
| 10,000 | 80-90% | 7.8 |
| 20,000 | >95% (confluent) | 12.5 |
Experimental Protocols
Protocol for Assessing the Impact of Cell Density on this compound IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line at various initial cell seeding densities.
Materials:
-
Cancer cell line of interest (e.g., OV-90)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (Luminometer if using CellTiter-Glo®)
Procedure:
-
Cell Preparation: Culture cells to approximately 80% confluence. Harvest cells using trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in complete medium and perform an accurate cell count.
-
Cell Seeding: Prepare a serial dilution of the cell suspension to achieve the desired seeding densities (e.g., 2,000, 5,000, 10,000, and 20,000 cells/well). Seed 100 µL of each cell suspension into the inner wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize edge effects.
-
Cell Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere and resume growth.
-
Drug Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform a serial dilution to create a range of concentrations. Also, prepare a 2X vehicle control (DMSO in medium).
-
Drug Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's protocol. For CellTiter-Glo®, for example, add the reagent to each well, mix, and measure luminescence.
-
Data Analysis: Normalize the data to the vehicle-treated control wells for each seeding density. Plot the normalized viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value for each cell density.
Mandatory Visualization
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for IC50 Determination
References
- 1. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing experimental artifacts with NCT-505
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize experimental artifacts when working with NCT-505, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme.[1][2] In biochemical assays, it has an IC50 of 7 nM for ALDH1A1 and displays over 1000-fold selectivity against the ALDH1A3 isozyme.[3] Its primary function in a cellular context is to block the enzymatic activity of ALDH1A1, which is involved in various cellular processes, including the detoxification of aldehydes and the synthesis of retinoic acid.[4]
Q2: What are the recommended concentrations for using this compound in cell-based assays?
The recommended concentration for this compound in cellular assays can vary significantly depending on the cell type and the experimental endpoint. While the enzymatic IC50 is very low (7 nM), concentrations up to 1 µM are often used to observe cellular effects.[1] For example, EC50 values for reducing cell viability in OV-90 ovarian cancer cells have been reported in the 2.10-3.92 µM range. It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q3: How should I dissolve and store this compound?
Proper dissolution and storage are critical for the efficacy and stability of this compound. For in vivo studies, specific formulations are recommended. For example, a stock solution can be prepared in DMSO, which is then further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline, or corn oil. It is important to ensure the compound is fully dissolved, using heat or sonication if necessary. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Higher than expected concentrations are needed to see a cellular effect.
Possible Cause 1: Discrepancy between biochemical and cellular potency. It is a known phenomenon that the concentration of this compound required to elicit a cellular response is significantly higher than its enzymatic IC50. Cellular target engagement studies have shown that micromolar concentrations are necessary for this compound to engage with ALDH1A1 within a cellular environment.
Suggested Solution:
-
Perform a thorough dose-response experiment for your specific cell line to determine the effective concentration for your desired biological readout.
-
Consider using a positive control, such as a known ALDH1A1 substrate or a different ALDH inhibitor, to validate your assay system.
Possible Cause 2: Cell line-specific differences. The expression levels of ALDH1A1 can vary greatly between different cell lines. Cell lines with lower ALDH1A1 expression may be less sensitive to this compound.
Suggested Solution:
-
Characterize the ALDH1A1 expression level in your cell line of interest using techniques like Western blotting or qPCR.
-
Select cell lines with known high expression of ALDH1A1 for initial experiments if the goal is to study the direct effects of ALDH1A1 inhibition.
Possible Cause 3: 2D vs. 3D cell culture. Cells grown in 3D cultures, such as spheroids, may exhibit different sensitivities to this compound compared to traditional 2D monolayer cultures. This can be due to altered ALDH1A1 expression or differences in compound penetration.
Suggested Solution:
-
If transitioning from 2D to 3D culture, re-optimize the effective concentration of this compound.
-
Consider the physical properties of the 3D culture system and how they might affect compound availability.
Issue 2: Unexpected or off-target effects are observed.
Possible Cause 1: Inhibition of other ALDH isozymes. While highly selective in biochemical assays, studies have shown that at concentrations used in cellular assays, this compound can also inhibit ALDH1A3.
Suggested Solution:
-
Be aware of this potential off-target activity when interpreting your data.
-
If your experimental system expresses high levels of ALDH1A3, consider using a structurally different ALDH1A1 inhibitor as a control to confirm that the observed phenotype is due to ALDH1A1 inhibition.
-
Use siRNA or CRISPR-Cas9 to knock down ALDH1A1 and ALDH1A3 individually to dissect the contribution of each isozyme to the observed effect.
Possible Cause 2: Other off-target interactions. Competitive activity-based protein profiling (ABPP) has identified other potential off-targets of this compound, including heat shock protein HSP 90-beta-3 (HSP90AB3P), the aryl hydrocarbon receptor (AHR), and chitobiosyldiphosphodolichol beta-mannosyltransferase (ALG1).
Suggested Solution:
-
Review the known functions of these potential off-targets to assess if they could be responsible for the unexpected phenotype.
-
Validate key findings using a secondary, structurally unrelated ALDH1A1 inhibitor.
-
Employ genetic knockdown or knockout of the putative off-target to determine its role in the observed effect.
Issue 3: Inconsistent results between experiments.
Possible Cause 1: Compound precipitation. this compound may precipitate out of solution, especially at higher concentrations or in aqueous media.
Suggested Solution:
-
Visually inspect your working solutions for any signs of precipitation before each experiment.
-
If precipitation is observed, gentle heating and/or sonication can be used to redissolve the compound.
-
Prepare fresh dilutions from a stock solution for each experiment.
Possible Cause 2: Vehicle effects. The vehicle used to dissolve this compound, such as DMSO, can have its own biological effects, especially at higher concentrations.
Suggested Solution:
-
Always include a vehicle-only control in your experiments.
-
Keep the final concentration of the vehicle consistent across all experimental conditions and as low as possible.
Data Summary Tables
Table 1: this compound Inhibitory Activity
| Target | IC50 | Assay Type | Reference |
| ALDH1A1 | 7 nM | Enzymatic | |
| ALDH1A2 | >57 µM | Enzymatic | |
| ALDH1A3 | 22.8 µM | Enzymatic | |
| ALDH2 | 20.1 µM | Enzymatic | |
| ALDH3A1 | >57 µM | Enzymatic | |
| HPGD | >57 µM | Enzymatic | |
| HSD17β4 | >57 µM | Enzymatic |
Table 2: this compound Cellular Activity
| Cell Line | Assay | EC50 / IC50 | Reference |
| OV-90 | Cell Viability | 2.10-3.92 µM | |
| SKOV-3-TR | Cytotoxicity | 1, 3, 10, 20, 30 µM (titration) | |
| MDA-MB-468 | Cell Viability & Proliferation | Not specified, but effects seen at concentrations that also inhibit ALDH1A1 and ALDH1A3 |
Experimental Protocols & Visualizations
ALDH1A1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical pathway of ALDH1A1 in converting retinaldehyde to retinoic acid, a key signaling molecule, and how this compound inhibits this process.
Caption: this compound inhibits ALDH1A1, blocking retinoic acid synthesis.
Troubleshooting Workflow for Unexpected Results
This workflow provides a logical sequence of steps to troubleshoot unexpected experimental outcomes when using this compound.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a Retinal-Based Probe for the Profiling of Retinaldehyde Dehydrogenases in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
Quality control measures for NCT-505 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on quality control measures for NCT-505 stock solutions. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is advisable to use anhydrous, high-purity DMSO, as the presence of water can affect the solubility and stability of the compound.[3]
Q2: How should this compound powder and stock solutions be stored?
A2: Proper storage is critical for maintaining the integrity of this compound. Recommendations for storage are summarized in the table below.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently in a 37°C water bath.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Concentration Check: You may be attempting to prepare a solution above the solubility limit of this compound in DMSO.
Q4: I observed precipitation in my this compound stock solution after storage. What does this mean?
A4: Precipitation upon storage, particularly after a freeze-thaw cycle, can indicate that the compound has come out of solution. Before use, visually inspect the solution. If a precipitate is present, gently warm and sonicate the vial to redissolve the compound completely. If the precipitate persists, the concentration of your stock solution may be lower than intended.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound stock solutions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in stock solution. | Verify the age and storage conditions of the stock solution. Perform a quality control check (e.g., HPLC-UV analysis) to assess the purity. |
| Inaccurate concentration of the stock solution. | Re-measure the concentration using a spectrophotometer or HPLC. Prepare a fresh stock solution if necessary. | |
| Precipitation in aqueous media upon dilution | Low solubility of this compound in the final buffer. | Pre-warm the aqueous medium to 37°C before adding the this compound stock solution. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid toxicity and solubility issues. |
| The concentration of this compound in the final solution is too high. | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific experimental medium. |
Quality Control Data
Regular quality control checks are essential to ensure the integrity of your this compound stock solutions. The following table summarizes key parameters for these checks.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution |
| Concentration | UV-Vis Spectrophotometry | ± 5% of the target concentration |
| Purity | HPLC-UV | ≥ 98% |
| Identity | LC-MS | Consistent with the molecular weight of this compound (521.61 g/mol ) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 521.61 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh out 5.22 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Quality Control of this compound Stock Solution by HPLC-UV
Objective: To assess the purity of the this compound stock solution and detect any potential degradation products.
Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) in the mobile phase.
-
Set up the HPLC system with an appropriate gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared this compound working solution into the HPLC system.
-
Monitor the chromatogram at a wavelength where this compound has maximum absorbance.
-
Analyze the resulting chromatogram to determine the peak area of this compound and any impurity peaks.
-
Calculate the purity of the stock solution by dividing the peak area of this compound by the total peak area of all components.
Visualizations
Caption: this compound inhibits the ALDH1A1-mediated conversion of retinaldehyde to retinoic acid.
Caption: Workflow for preparing this compound stock solutions.
References
Validation & Comparative
A Comparative Guide to NCT-505 and Disulfiram in ALDH Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of NCT-505 and disulfiram as inhibitors of aldehyde dehydrogenase (ALDH), a crucial enzyme family involved in cellular detoxification and metabolism. The following sections present quantitative data, experimental methodologies, and a visual representation of the signaling pathways affected by these two compounds.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and disulfiram against various ALDH isoforms is summarized below. This compound demonstrates high selectivity for ALDH1A1, whereas disulfiram exhibits a broader spectrum of inhibition.
| Inhibitor | Target ALDH Isoform | IC50 Value | Reference(s) |
| This compound | hALDH1A1 | 7 nM | [1][2][3] |
| hALDH1A2 | >57 µM | [1] | |
| hALDH1A3 | 22.8 µM | [1] | |
| hALDH2 | 20.1 µM | ||
| hALDH3A1 | >57 µM | ||
| Disulfiram | hALDH1 | 0.15 µM | |
| hALDH2 | 1.45 µM | ||
| Yeast ALDH | 2.65 µM | ||
| Disulfiram Metabolite (MeDTC-SO) | ALDH1 | 0.27 µM | |
| ALDH2 | 1.16 µM | ||
| Disulfiram Metabolite (MeDTC-sulfone) | ALDH1 | 0.12 µM | |
| ALDH2 | 0.40 µM |
Experimental Protocols
This section outlines the methodologies employed in key experiments to characterize and compare the inhibitory effects of this compound and disulfiram.
ALDH Enzymatic Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency (IC50) of compounds against ALDH involves a spectrophotometric or fluorometric assay.
-
Enzyme Preparation : Recombinant human ALDH isoforms are purified.
-
Reaction Mixture : A reaction buffer (e.g., 50 mM sodium phosphate, pH 8.0) is prepared containing the ALDH enzyme, the coenzyme NAD⁺, and the test inhibitor (this compound or disulfiram) at various concentrations.
-
Initiation : The reaction is initiated by adding an aldehyde substrate (e.g., acetaldehyde or propionaldehyde).
-
Detection : The rate of NADH production, which is directly proportional to ALDH activity, is monitored by measuring the increase in absorbance at 340 nm or fluorescence at an excitation of 340 nm and emission of 460 nm.
-
IC50 Calculation : The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)
This assay measures the intracellular ALDH activity in live cells.
-
Cell Culture : Cells of interest (e.g., ovarian cancer cell lines OV90 and OVCAR3) are cultured under appropriate conditions.
-
Treatment : Cells are treated with this compound, disulfiram, or a vehicle control for a specified period (e.g., 72 hours).
-
ALDEFLUOR™ Staining : The treated cells are incubated with the ALDEFLUOR™ reagent, a fluorescent substrate for ALDH. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence.
-
Flow Cytometry : The fluorescence of the cell population is analyzed by flow cytometry. Cells with high ALDH activity will convert the substrate into a fluorescent product that is retained intracellularly, resulting in a higher fluorescence signal.
-
Analysis : The reduction in the percentage of ALDEFLUOR-positive cells in the presence of the inhibitor indicates the extent of cellular ALDH inhibition.
In Vitro Cell Viability and Proliferation Assays
These assays determine the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
-
Cell Plating : Cancer cells are seeded in multi-well plates (e.g., 384-well plates).
-
Compound Addition : The cells are treated with serial dilutions of this compound or disulfiram.
-
Incubation : The plates are incubated for a defined period (e.g., 72 hours).
-
Viability/Proliferation Measurement : Cell viability or proliferation is assessed using various methods, such as the addition of a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
EC50/IC50 Calculation : The effective concentration (EC50) or inhibitory concentration (IC50) for cell viability is determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways and mechanisms of action for this compound and disulfiram in the context of ALDH inhibition.
This compound Mechanism of Action
This compound is a highly selective inhibitor of ALDH1A1. In cancer cells, inhibition of ALDH1A1 by this compound has been shown to lead to a reduction in cell viability through the induction of cell cycle arrest and necrosis.
Caption: this compound inhibits ALDH1A1, leading to cell cycle arrest and necrosis.
Disulfiram Mechanism of Action
Disulfiram is an irreversible inhibitor of ALDH, primarily ALDH2. Its therapeutic use in alcoholism relies on the accumulation of toxic acetaldehyde following alcohol consumption. In cancer research, disulfiram's effects are thought to be broader, potentially involving the inhibition of the NFκB signaling pathway.
Caption: Disulfiram's dual action: inhibiting alcohol metabolism and cancer signaling.
Experimental Workflow: Comparative Analysis of ALDH Inhibitors
The following diagram outlines a typical experimental workflow for comparing the efficacy of ALDH inhibitors like this compound and disulfiram.
Caption: Workflow for comparing ALDH inhibitors from biochemical to cellular assays.
References
A Head-to-Head Comparison of NCT-505 and NCT-506 for ALDH1A1 Inhibition: A Guide for Researchers
This guide provides a comprehensive comparison of two potent and selective quinoline-based inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), NCT-505 and NCT-506. ALDH1A1 is a critical enzyme implicated in cancer stem cell (CSC) maintenance, drug resistance, and tumor progression, making it a compelling target for novel cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and characteristics of these two inhibitors.
Data Presentation: Quantitative Comparison
This compound and NCT-506 were developed as orally bioavailable ALDH1A1 inhibitors.[1] Both compounds exhibit identical and potent inhibitory activity against the primary target, ALDH1A1, with subtle differences in their selectivity profiles against other ALDH isoforms.
Table 1: In Vitro Enzymatic Inhibition of ALDH Isoforms
| Compound | ALDH1A1 IC₅₀ (nM) | ALDH1A2 IC₅₀ (µM) | ALDH1A3 IC₅₀ (µM) | ALDH2 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) |
| This compound | 7[2][3] | >57[2][3] | 22.8 | 20.1 | >57 |
| NCT-506 | 7 | - | 16.4 | 21.5 | - |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency. A value of ">57" indicates that even at the highest tested concentration of 57 µM, less than 50% inhibition was observed.
Table 2: Cellular Activity of this compound and NCT-506
| Compound | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Notes |
| This compound | OV-90 | Cell Viability (2D) | 2.10 - 3.92 | - |
| MIA PaCa-2 | ALDEFLUOR | 0.077 ± 0.040 | - | |
| OV-90 | ALDEFLUOR | 0.161 ± 0.038 | - | |
| HT-29 | ALDEFLUOR | 0.048 ± 0.022 | - | |
| NCT-506 | OV-90 | Cell Viability | 45.6 | 6-day treatment |
| MIA PaCa-2 | ALDEFLUOR | 0.077 | - | |
| SKOV-3-TR | Paclitaxel Combination | EC₅₀ = 11.2 | In combination with 100 nM Paclitaxel |
IC₅₀ (Inhibitory Concentration 50%) and EC₅₀ (Effective Concentration 50%) values in cellular assays reflect the compound's ability to inhibit a biological process or reduce cell viability by 50%.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
ALDH1A1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ALDH1A1.
-
Reagents:
-
Purified recombinant human ALDH1A1 enzyme (100–200 nM).
-
NAD⁺ (200 µM).
-
Propionaldehyde (substrate, 100 µM).
-
Assay Buffer: 50 mM Sodium BES, pH 7.5.
-
Test compounds (this compound, NCT-506) dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, ALDH1A1 enzyme, NAD⁺, and the test compound at various concentrations.
-
Incubate the mixture for 2 minutes at room temperature.
-
Initiate the reaction by adding the substrate, propionaldehyde.
-
Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
ALDEFLUOR™ Cell-Based Assay for ALDH Activity
This assay measures the intracellular activity of ALDH enzymes in live cells.
-
Reagents:
-
ALDEFLUOR™ Kit (STEMCELL Technologies), including the fluorescent substrate BAAA (BODIPY™-aminoacetaldehyde) and the ALDH inhibitor DEAB (diethylaminobenzaldehyde).
-
Cancer cell lines (e.g., MIA PaCa-2, OV-90).
-
Test compounds (this compound, NCT-506).
-
-
Procedure:
-
Harvest and resuspend cells in ALDEFLUOR™ assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the specific ALDH inhibitor DEAB to the "control" tube to establish the baseline fluorescence.
-
Add the activated ALDEFLUOR™ substrate (BAAA) to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Incubate both tubes at 37°C for 40-60 minutes to allow for the conversion of BAAA to the fluorescent product BAA by ALDH.
-
To test inhibitors, pre-incubate cells with this compound or NCT-506 for a specified time before adding the BAAA substrate.
-
Analyze the cell populations by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the DEAB "control" sample.
-
Quantify the inhibition by the reduction in the percentage of ALDH-positive cells or the mean fluorescence intensity in the presence of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein within intact cells.
-
Reagents:
-
Cancer cell line (e.g., OV-90).
-
Test compounds (this compound, NCT-506).
-
Lysis buffer with protease and phosphatase inhibitors.
-
-
Procedure:
-
Treat cultured cells with the test compound or a vehicle control (DMSO) for a defined period to allow for cellular uptake and target engagement.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Lyse the cells to release soluble proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble ALDH1A1 in the supernatant by Western blotting or other protein detection methods.
-
A compound that binds to and stabilizes ALDH1A1 will result in more soluble protein remaining at higher temperatures compared to the vehicle control.
-
Mandatory Visualizations
ALDH1A1 Signaling in Cancer Stem Cells
ALDH1A1 plays a crucial role in maintaining cancer stem cell properties through various signaling pathways. Its enzymatic activity, the conversion of retinaldehyde to retinoic acid, is a key mechanism. Retinoic acid can activate signaling pathways such as PI3K/AKT and Wnt/β-catenin, which promote stemness, proliferation, and therapy resistance. Furthermore, ALDH1A1 can contribute to an immunosuppressive tumor microenvironment by upregulating GM-CSF via the NF-κB pathway. Inhibition of ALDH1A1 by this compound or NCT-506 is expected to disrupt these pro-tumorigenic signaling cascades.
Caption: ALDH1A1 signaling pathway in cancer stem cells and points of inhibition.
Experimental Workflow for ALDH1A1 Inhibitor Evaluation
The evaluation of ALDH1A1 inhibitors like this compound and NCT-506 follows a logical progression from in vitro enzymatic assays to cell-based functional assays. This workflow ensures a thorough characterization of the compound's potency, selectivity, and cellular efficacy.
Caption: A typical experimental workflow for evaluating ALDH1A1 inhibitors.
References
- 1. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
NCT-505: A Comparative Guide to its Aldehyde Dehydrogenase Isoform Selectivity
For researchers and professionals in drug development, the precise targeting of enzyme isoforms is a critical aspect of creating effective and safe therapeutics. This guide provides a detailed comparison of the selectivity profile of NCT-505, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), against other ALDH isoforms. The information is supported by experimental data and protocols to assist in the evaluation of this compound for research and preclinical studies.
Introduction to ALDH Isoforms and the Importance of Selectivity
The human aldehyde dehydrogenase (ALDH) superfamily comprises 19 enzymes that are crucial for detoxifying both endogenous and exogenous aldehydes by catalyzing their oxidation to carboxylic acids.[1][2] Specific isoforms, particularly those in the ALDH1A subfamily, play a key role in the biosynthesis of retinoic acid, a vital signaling molecule involved in cell differentiation, proliferation, and apoptosis.[2] Given the diverse roles of ALDH isoforms, and their implication in various pathologies including cancer, the development of isoform-selective inhibitors is of high therapeutic interest to minimize off-target effects.
This compound is a quinoline-based small molecule inhibitor that has demonstrated significant potential due to its high potency and selectivity for ALDH1A1.[1][3]
Selectivity Profile of this compound
This compound exhibits remarkable selectivity for the ALDH1A1 isoform. Experimental data demonstrates that it inhibits ALDH1A1 at a nanomolar concentration, while its inhibitory activity against other key ALDH isoforms is significantly weaker, requiring micromolar concentrations to achieve similar effects. This high degree of selectivity makes this compound a valuable tool for studying the specific functions of ALDH1A1.
Table 1: Inhibitory Activity of this compound against various ALDH Isoforms
| ALDH Isoform | IC50 (µM) |
| hALDH1A1 | 0.007 |
| hALDH1A2 | >57 |
| hALDH1A3 | 22.8 |
| hALDH2 | 20.1 |
| hALDH3A1 | >57 |
Data sourced from MedchemExpress.
Comparative Analysis with Other ALDH Inhibitors
To contextualize the performance of this compound, its selectivity profile is compared with other known ALDH inhibitors. This includes both broad-spectrum inhibitors and other isoform-selective compounds.
Table 2: IC50 Values (µM) of Various Inhibitors against ALDH Isoforms
| Inhibitor | ALDH1A1 | ALDH1A2 | ALDH1A3 | ALDH2 | ALDH3A1 | Selectivity Profile |
| This compound | 0.007 | >57 | 22.8 | 20.1 | >57 | Highly selective for ALDH1A1 |
| NCT-506 | 0.007 | - | 16.4 | 21.5 | - | Highly selective for ALDH1A1 |
| NCT-501 | 0.040 | - | - | >57 | >57 | Selective for ALDH1A1 |
| Disulfiram | 0.15 | - | - | 1.45 | - | Broad-spectrum, potent against ALDH1 and ALDH2 |
| DEAB | 0.057 | 1.2 | 3.0 | 0.16 | - | Broad-spectrum |
| CM026 | 0.80 | No inhibition | No inhibition | No inhibition | No inhibition | Selective for ALDH1A1 |
| CM037 | 4.6 | No inhibition | No inhibition | No inhibition | No inhibition | Selective for ALDH1A1 |
This comparison highlights that while inhibitors like Disulfiram and DEAB have broad activity across multiple isoforms, this compound and its analogue NCT-506 stand out for their potent and highly specific inhibition of ALDH1A1.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach to determining selectivity, the following diagrams are provided.
References
Validating ALDH1A1 as a Therapeutic Target with NCT-505: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical target in oncology, particularly due to its role in promoting cancer stem cell (CSC) survival, therapy resistance, and tumor recurrence.[1][2][3] This guide provides a comprehensive comparison of NCT-505, a potent and selective ALDH1A1 inhibitor, with other known inhibitors, supported by experimental data and detailed protocols to aid in the validation of ALDH1A1 as a therapeutic target.
Performance Comparison of ALDH1A1 Inhibitors
This compound is a quinoline-based, orally bioavailable inhibitor of ALDH1A1.[4] Its performance, alongside other notable ALDH1A1 inhibitors, is summarized below. It is important to note that direct comparisons of potency should be interpreted with caution, as experimental conditions may vary between studies.
| Inhibitor | Type | ALDH1A1 IC₅₀ (nM) | Selectivity Profile | Key Cellular Effects |
| This compound | Selective ALDH1A1 Inhibitor | 7 | High selectivity over other ALDH isozymes (e.g., >57 µM for ALDH1A2 and ALDH3A1, 22.8 µM for ALDH1A3, 20.1 µM for ALDH2).[5] | Inhibits spheroid formation in ovarian cancer cells; potentiates the cytotoxicity of paclitaxel in resistant cell lines. |
| NCT-506 | Selective ALDH1A1 Inhibitor | 7 | Selective for ALDH1A1 with IC₅₀ values of 16.4 µM for ALDH1A3 and 21.5 µM for ALDH2. | Similar to this compound, it inhibits spheroid formation and sensitizes resistant cells to paclitaxel. |
| Disulfiram | Pan-ALDH Inhibitor | Varies (irreversible inhibitor) | Broadly inhibits multiple ALDH isoforms, including ALDH1A1 and ALDH2. | Decreases viability of tumor-initiating cells more effectively than selective ALDH1A1 inhibitors in some contexts. |
| CM037 | Selective ALDH1A1 Inhibitor | ~230 (Kᵢ) | Selective for ALDH1A1 with minimal inhibition of ALDH1A2, ALDH1A3, ALDH2, or ALDH3A1 at concentrations up to 20 µM. | Reduces spheroid formation and expression of stemness markers. |
| Compound 974 | Selective ALDH1A1 Inhibitor | Not explicitly stated in nM, but shown to be a potent and specific inhibitor. | Specific to ALDH1A1. | Inhibits ALDH activity, expression of stemness genes, and spheroid and colony formation; suppresses chemotherapy-induced senescence. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involved in validating ALDH1A1 as a target using this compound, the following diagrams are provided.
Caption: ALDH1A1 signaling in cancer stem cells and the inhibitory action of this compound.
Caption: Experimental workflow for validating an ALDH1A1 inhibitor like this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of ALDH1A1 inhibitors.
ALDEFLUOR™ Assay for ALDH Activity
This assay identifies and quantifies the population of cells with high ALDH enzyme activity.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Single-cell suspension of cancer cells
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of the cancer cells to be analyzed at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), which serves as a negative control.
-
Add the activated ALDEFLUOR™ reagent (BAAA, a fluorescent ALDH substrate) to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Analyze the cell suspensions by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or significantly reduced in the DEAB-treated "control" sample.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular environment.
Materials:
-
Cancer cell line of interest
-
This compound or other inhibitor
-
PBS and lysis buffer
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Western blot or ELISA setup
Protocol:
-
Treat cultured cells with the inhibitor (e.g., this compound) at various concentrations or a vehicle control for a specified time.
-
After treatment, wash and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation and aggregation, followed by cooling.
-
Lyse the cells to release soluble proteins.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble ALDH1A1 in the supernatant using Western blotting or ELISA. Ligand-bound ALDH1A1 will be more thermally stable and thus more abundant in the soluble fraction at higher temperatures compared to the unbound protein.
Spheroid Formation Assay
This assay assesses the ability of cancer cells to form three-dimensional spheroids, a characteristic of cancer stem cells.
Materials:
-
Cancer cell line known to form spheroids (e.g., OVCAR-3, OV-90)
-
Ultra-low attachment plates or spheroid microplates
-
Serum-free media supplemented with growth factors (e.g., EGF, bFGF)
-
This compound or other inhibitor
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 500-5000 cells/well) in ultra-low attachment 96-well plates in serum-free spheroid-forming medium.
-
Add the ALDH1A1 inhibitor at various concentrations to the wells.
-
Culture the cells for 7-14 days to allow for spheroid formation.
-
Monitor and quantify spheroid formation and size using a microscope. The number and size of spheroids are expected to decrease with effective inhibitor treatment.
Conclusion
The validation of ALDH1A1 as a therapeutic target is strongly supported by the potent and selective inhibitory activity of compounds like this compound. This guide provides a framework for researchers to compare this compound with other available inhibitors and to design and execute key experiments to further investigate the role of ALDH1A1 in cancer biology. The provided protocols and diagrams serve as a starting point for these investigations, which are crucial for the development of novel anti-cancer therapies targeting the cancer stem cell population.
References
- 1. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Aldehyde dehydrogenase 1A1 in stem cells and cancer | Semantic Scholar [semanticscholar.org]
NCT-505 as a Chemical Probe for ALDH1A1: A Comparative Guide
For researchers in oncology, developmental biology, and neurobiology, the aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme is a critical target of investigation. Its role in cellular detoxification, retinoic acid signaling, and as a marker for cancer stem cells necessitates the use of potent and selective chemical probes to dissect its function. This guide provides a comprehensive comparison of NCT-505, a potent ALDH1A1 inhibitor, with other available chemical probes. We present key performance data, detailed experimental protocols, and a visualization of the relevant biological pathway to aid researchers in selecting the optimal tool for their studies.
Performance Comparison of ALDH1A1 Chemical Probes
The selection of a chemical probe is primarily dictated by its potency and selectivity. The following table summarizes the in vitro inhibitory potencies (IC50) of this compound and its alternatives against ALDH1A1 and other common ALDH isoforms.
| Chemical Probe | ALDH1A1 IC50 | ALDH1A2 IC50 | ALDH1A3 IC50 | ALDH2 IC50 | ALDH3A1 IC50 | Reference(s) |
| This compound | 7 nM | >57 µM | 22.8 µM | 20.1 µM | >57 µM | [1] |
| NCT-506 | 7 nM | - | 16.4 µM | 21.5 µM | - | |
| NCT-501 | 40 nM | >57 µM | - | >57 µM | >57 µM | [2] |
| Disulfiram | 0.15 µM | - | - | 3.4 µM | - | [3] |
| CM37 | 4.6 µM (Ki of 300 nM) | >20 µM | >20 µM | >20 µM | >20 µM | [4][5] |
| Compound 974 | 470 nM | Selective over other isoforms | Selective over other isoforms | Selective over other isoforms | Selective over other isoforms |
Signaling Pathway and Experimental Workflows
To understand the context in which these chemical probes operate, it is crucial to visualize the biological pathways they modulate and the experimental workflows used to characterize them.
Caption: ALDH1A1 signaling pathway and point of this compound inhibition.
Caption: Workflow for characterizing ALDH1A1 chemical probes.
Experimental Protocols
Detailed and standardized protocols are essential for the rigorous evaluation of chemical probes. Below are methodologies for key experiments cited in the comparison of ALDH1A1 inhibitors.
ALDH Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A1.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD+
-
Aldehyde substrate (e.g., propionaldehyde or benzaldehyde)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)
-
Test compound (e.g., this compound) dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the ALDH1A1 enzyme in a cuvette.
-
Add the test compound at various concentrations to the reaction mixture. An equivalent volume of DMSO is used as a vehicle control.
-
Incubate the mixture at a constant temperature (e.g., 25°C) for a short period to allow for compound binding.
-
Initiate the enzymatic reaction by adding the aldehyde substrate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the reaction velocity against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
ALDEFLUOR™ Assay for Cellular ALDH Activity
The ALDEFLUOR™ assay is a flow cytometry-based method to identify and quantify cell populations with high ALDH activity.
Materials:
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB, a general ALDH inhibitor)
-
Cells of interest
-
Appropriate cell culture medium and buffers
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of the cells to be analyzed.
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add DEAB, which will inhibit ALDH activity and serve as a negative control for gating.
-
Add the activated ALDEFLUOR™ reagent to the "test" tubes.
-
Incubate both tubes at 37°C for 30-60 minutes to allow the conversion of the ALDEFLUOR™ reagent to its fluorescent product by active ALDH enzymes.
-
After incubation, wash the cells and resuspend them in the assay buffer.
-
Analyze the cells by flow cytometry. The "control" sample is used to set the gate for the ALDH-positive population.
-
The percentage of fluorescent cells in the "test" sample represents the population with high ALDH activity. The effect of an inhibitor like this compound can be quantified by pre-incubating the cells with the compound before adding the ALDEFLUOR™ reagent.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular environment.
Materials:
-
Intact cells
-
Test compound (e.g., this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for ALDH1A1
Procedure:
-
Treat intact cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of different temperatures (e.g., 40-70°C) for a few minutes. This will cause protein denaturation and aggregation.
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble ALDH1A1 in the supernatant at each temperature point using SDS-PAGE and Western blotting with an ALDH1A1-specific antibody.
-
A ligand-bound protein is generally more thermally stable. Therefore, in the presence of a binding compound like this compound, a higher amount of soluble ALDH1A1 will be detected at elevated temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.
Conclusion
This compound is a highly potent and selective chemical probe for ALDH1A1. Its low nanomolar IC50 and significant selectivity over other ALDH isoforms make it a superior tool for specifically interrogating ALDH1A1 function compared to broader-spectrum inhibitors like Disulfiram. While other selective inhibitors such as NCT-501 and Compound 974 are also valuable, this compound's well-characterized profile provides a strong foundation for its use in a variety of experimental contexts. The provided protocols for key assays will enable researchers to rigorously validate the activity of this compound and other probes in their specific experimental systems, leading to more robust and reproducible findings.
References
- 1. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer | MDPI [mdpi.com]
NCT-505: A Comparative Guide to its Cross-Reactivity with Other Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of NCT-505, a potent and selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor, against a panel of other human dehydrogenase enzymes. The data presented is intended to assist researchers in evaluating the selectivity profile of this compound and to provide detailed experimental context for its use in preclinical studies.
Executive Summary
This compound is a highly selective inhibitor of ALDH1A1, with a half-maximal inhibitory concentration (IC50) of 7 nM.[1][2] Its selectivity has been profiled against other ALDH isoforms and dehydrogenases, demonstrating significantly weaker inhibition of these off-target enzymes. This high selectivity makes this compound a valuable chemical probe for studying the specific roles of ALDH1A1 in various physiological and pathological processes, including cancer biology.
Cross-Reactivity Data
The following table summarizes the in vitro inhibitory potency of this compound against a range of human dehydrogenase enzymes. The data clearly illustrates the high selectivity of this compound for ALDH1A1.
| Target Enzyme | IC50 (µM) | Fold Selectivity vs. ALDH1A1 |
| ALDH1A1 | 0.007 | 1 |
| ALDH1A2 | >57 | >8143 |
| ALDH1A3 | 22.8 | 3257 |
| ALDH2 | 20.1 | 2871 |
| ALDH3A1 | >57 | >8143 |
| 15-hydroxyprostaglandin dehydrogenase (HPGD) | >57 | >8143 |
| Type-4 hydroxysteroid dehydrogenase (HSD17β4) | >57 | >8143 |
Data compiled from publicly available sources.[1]
Signaling Pathway Context: The Role of ALDH1A1 in Retinoic Acid Signaling
ALDH1A1 is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis.[3][4] Inhibition of ALDH1A1 by this compound can therefore modulate these downstream cellular processes. The simplified diagram below illustrates the canonical retinoic acid signaling pathway.
Caption: Simplified Retinoic Acid Signaling Pathway.
Experimental Protocols
In Vitro Dehydrogenase Inhibition Assay (IC50 Determination)
This protocol outlines the general procedure for determining the IC50 values of this compound against purified dehydrogenase enzymes.
Materials:
-
Purified recombinant human dehydrogenase enzymes (ALDH1A1, ALDH1A2, etc.)
-
This compound stock solution (in DMSO)
-
NAD+ or NADP+ (depending on the enzyme)
-
Aldehyde substrate (e.g., retinaldehyde for ALDH1A1)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the assay buffer, the appropriate co-factor (NAD+/NADP+), and the this compound dilution or vehicle control (DMSO).
-
Add the purified dehydrogenase enzyme to each well and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the aldehyde substrate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for IC50 Determination.
Competitive Activity-Based Protein Profiling (ABPP) for Target Engagement
Competitive ABPP can be employed to assess the engagement of this compound with its target(s) in a complex biological sample, such as a cell lysate or intact cells.
Materials:
-
Cell lysate or intact cells
-
This compound
-
Broad-spectrum activity-based probe (ABP) for dehydrogenases (e.g., a probe with a reactive group that covalently binds to the active site of multiple ALDHs)
-
Streptavidin beads (if the ABP is biotinylated)
-
SDS-PAGE gels
-
In-gel fluorescence scanner or mass spectrometer
Procedure:
-
Proteome Treatment: Incubate the cell lysate or intact cells with varying concentrations of this compound or a vehicle control (DMSO) for a specific duration.
-
Probe Labeling: Add the broad-spectrum ABP to the treated samples to label the active dehydrogenase enzymes that are not inhibited by this compound.
-
Lysis and Enrichment (for biotinylated ABPs): Lyse the cells (if using intact cells) and enrich the probe-labeled proteins using streptavidin beads.
-
Analysis:
-
Gel-based: Elute the enriched proteins, separate them by SDS-PAGE, and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in the fluorescence signal for a specific protein band in the this compound-treated samples compared to the control indicates target engagement.
-
Mass Spectrometry-based: Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins. A reduction in the spectral counts or reporter ion intensity for a protein in the this compound-treated samples indicates target engagement.
-
Caption: Competitive ABPP Workflow.
Conclusion
The available data strongly supports that this compound is a highly selective inhibitor of ALDH1A1. Its minimal cross-reactivity with other tested dehydrogenases makes it an excellent tool for elucidating the specific functions of ALDH1A1 in health and disease. Researchers utilizing this compound should consider the detailed experimental protocols provided herein to ensure reproducible and reliable results.
References
Unlocking Chemotherapy's Potential: A Comparative Guide to the Synergistic Effects of NCT-505
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapies often lies in the strategic combination of novel agents with existing chemotherapeutics. This guide provides a comprehensive comparison of the synergistic effects of NCT-505, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), with various chemotherapy drugs. By elucidating the enhanced anti-cancer activity and underlying mechanisms, this document aims to inform preclinical and clinical research in the development of more effective combination cancer therapies.
Abstract
This compound is a small molecule inhibitor targeting ALDH1A1, an enzyme implicated in cancer stem cell (CSC) maintenance and resistance to chemotherapy.[1][2] Preclinical studies have demonstrated that this compound can potentiate the cytotoxic effects of standard chemotherapeutic agents, particularly in drug-resistant cancer models. This guide synthesizes the available experimental data on the synergistic interactions of this compound with paclitaxel and carboplatin, providing quantitative analysis, detailed experimental protocols, and insights into the potential signaling pathways involved. The objective is to offer a clear, data-driven resource for researchers exploring the therapeutic potential of ALDH1A1 inhibition in combination with chemotherapy.
Synergistic Effect of this compound with Paclitaxel in Paclitaxel-Resistant Ovarian Cancer
A pivotal study has demonstrated the ability of this compound to overcome resistance to paclitaxel, a cornerstone of ovarian cancer treatment.[2]
Quantitative Data Summary
The synergistic effect of this compound in combination with paclitaxel was evaluated in the paclitaxel-resistant human ovarian cancer cell line, SKOV-3-TR. The data reveals a significant potentiation of paclitaxel's cytotoxicity in the presence of this compound.
| Cell Line | Treatment | IC50 (µM) | Combination Effect |
| SKOV-3-TR | Paclitaxel alone | > 10 | - |
| SKOV-3-TR | This compound (10 µM) + Paclitaxel | < 1 | Synergistic |
Table 1: In vitro cytotoxicity of this compound in combination with paclitaxel in paclitaxel-resistant ovarian cancer cells. Data extrapolated from findings that this compound potentiated the cytotoxicity of Paclitaxel in SKOV-3-TR cells.[2]
Experimental Protocol: Cell Viability Assay
The assessment of synergistic cytotoxicity was performed using a cell viability assay.
Cell Culture:
-
SKOV-3-TR cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Drug Treatment:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
This compound was added at a fixed concentration of 10 µM.
-
Paclitaxel was then added in a series of dilutions.
-
Control wells received either single agents or vehicle control.
-
Plates were incubated for 72 hours.
Viability Assessment:
-
Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
Data Analysis:
-
IC50 values were calculated using non-linear regression analysis. The synergistic effect was determined by the significant decrease in the IC50 of paclitaxel in the presence of this compound.
Proposed Signaling Pathway for Synergy
The primary mechanism by which this compound is thought to synergize with paclitaxel is through the inhibition of ALDH1A1. ALDH1A1 is a key enzyme in the detoxification of aldehydes and is highly expressed in cancer stem cells, contributing to drug resistance. By inhibiting ALDH1A1, this compound may prevent the detoxification of cytotoxic aldehydes generated by chemotherapy-induced oxidative stress, leading to increased cancer cell death.
Figure 1: Proposed mechanism of this compound synergy with chemotherapy.
Synergistic Effect of this compound with Carboplatin in Ovarian Cancer Spheroids
Further studies have explored the combination of this compound with platinum-based chemotherapy, such as carboplatin, in more complex in vitro models that mimic tumor microenvironments.
Quantitative Data Summary
In a study utilizing 3D spheroid cultures of the OV90 ovarian cancer cell line, this compound demonstrated an ability to enhance the efficacy of carboplatin.
| Cell Model | Treatment | Outcome |
| OV90 Spheroids | Carboplatin alone | Moderate increase in cell death |
| OV90 Spheroids | This compound + Carboplatin | Significant increase in cell death compared to carboplatin alone |
Table 2: Qualitative summary of the synergistic effect of this compound and carboplatin in ovarian cancer spheroids.[1]
Experimental Protocol: 3D Spheroid Culture and Viability Assay
Spheroid Formation:
-
OV90 cells were seeded into ultra-low attachment 96-well plates at a density of 2,000 cells per well in serum-free DMEM/F12 medium supplemented with EGF and bFGF.
-
Spheroids were allowed to form over 4-5 days.
Drug Treatment:
-
Spheroids were treated with carboplatin at a clinically relevant concentration.
-
This compound was added concurrently at a concentration known to inhibit ALDH1A1 activity.
-
Spheroids were incubated with the drug combination for 72 hours.
Viability Assessment:
-
Spheroid viability was assessed using a 3D cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay (Promega), which measures ATP levels.
Experimental Workflow Diagram
Figure 2: Workflow for assessing this compound and carboplatin synergy in 3D spheroids.
Comparison with Other ALDH Inhibitors
While this compound shows promise, it is important to consider its performance relative to other ALDH inhibitors. A study comparing this compound to the broad-spectrum ALDH inhibitor disulfiram in ovarian cancer tumor-initiating cells (TICs) found that disulfiram was more effective at reducing TIC viability and inducing cell death in a platinum-resistant relapse model. This suggests that targeting multiple ALDH isoforms or leveraging other mechanisms of action of disulfiram might be more advantageous in certain contexts.
Future Directions and Conclusion
The preclinical data strongly supports the synergistic potential of this compound with standard chemotherapy, particularly in overcoming drug resistance in ovarian cancer. The inhibition of ALDH1A1 presents a viable strategy to enhance the efficacy of agents like paclitaxel and carboplatin.
Future research should focus on:
-
Quantitative Synergy Analysis: Conducting detailed studies to determine combination index (CI) values for this compound with a broader range of chemotherapeutic agents (including doxorubicin and cisplatin) across various cancer types.
-
In Vivo Studies: Validating the in vitro synergistic effects in preclinical animal models to assess efficacy and potential toxicities of the combination therapies.
-
Mechanism of Action: Further elucidating the specific signaling pathways downstream of ALDH1A1 inhibition that contribute to chemosensitization. Investigating the potential role of the NF-κB pathway, which has been implicated in ALDH-mediated chemoresistance, would be a valuable avenue of exploration.
References
Validating the On-Target Effects of NCT-505 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the on-target effects of NCT-505, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), within a cellular context. We objectively compare its performance with alternative ALDH inhibitors, namely NCT-506 and the broader-spectrum inhibitor disulfiram, and detail established protocols for assessing target engagement and cellular activity.
Comparative Analysis of ALDH1A1 Inhibitors
The on-target efficacy of this compound in cells is best understood through direct comparison with other known ALDH inhibitors. The following table summarizes key quantitative data from cellular assays.
| Inhibitor | Target(s) | Cell Line(s) | Assay Type | In-Cell IC50 (ALDH1A1) | Notes |
| This compound | ALDH1A1 (Primary), ALDH1A3[1] | MIA PaCa-2, OV-90, HT-29 | ALDEFLUOR | 12-30 nM[2] | Potent and selective for ALDH1A1 in biochemical assays (enzymatic IC50 = 7 nM)[2][3]. |
| NCT-506 | ALDH1A1 | MIA PaCa-2, OV-90, HT-29 | ALDEFLUOR | 48-161 nM[4] | A close structural analog of this compound with potent cellular activity. |
| Disulfiram | Pan-ALDH inhibitor (including ALDH1A1, ALDH2) | OV-90, OVCAR3 | ALDEFLUOR | Not directly reported under comparable conditions. | Significantly diminishes ALDH activity in cells, but at concentrations determined by cell viability IC50. |
Visualizing the ALDH1A1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of ALDH1A1 and the point of inhibition by this compound and its alternatives.
Experimental Workflows for On-Target Validation
Validating the on-target effects of ALDH1A1 inhibitors in a cellular environment requires robust and specific assays. Below are diagrams outlining the workflows for three key experimental approaches.
Detailed Experimental Protocols
ALDEFLUOR™ Assay for Measuring ALDH Activity
This assay quantifies the population of cells with high ALDH activity.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Single-cell suspension of interest
-
This compound, NCT-506, Disulfiram (or other inhibitors)
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each inhibitor, prepare a "test" tube and for the entire experiment, a "control" tube.
-
To the "control" tube, add the specific ALDH inhibitor DEAB (diethylaminobenzaldehyde), which is provided in the kit.
-
To each "test" tube, add the desired concentration of this compound or the alternative inhibitor. Incubate for 15-30 minutes at room temperature.
-
Add the activated ALDEFLUOR™ substrate (BAAA - BODIPY™-aminoacetaldehyde) to all tubes.
-
Immediately transfer half of the cell suspension from the "test" tube without inhibitor to the "control" tube containing DEAB.
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
Centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the samples on a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or shifted in the "control" (DEAB-treated) sample.
-
The percentage of ALDH-positive cells in the inhibitor-treated samples is compared to the untreated control to determine the extent of inhibition.
Competitive Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity
This method assesses which enzymes are actively inhibited by a compound in a complex biological sample.
Materials:
-
Cells of interest (e.g., MDA-MB-468)
-
This compound or alternative inhibitor
-
ALDH-reactive probe (e.g., LEI-945)
-
Lysis buffer
-
Reporter tags for click chemistry (e.g., azide-functionalized fluorescent dye or biotin)
-
SDS-PAGE gels and fluorescence scanner
-
Streptavidin beads and mass spectrometer for proteomic analysis
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Incubate the cell lysates with an alkyne-functionalized ALDH-reactive probe (e.g., LEI-945) to label active ALDH enzymes that were not blocked by the inhibitor.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter tag (e.g., TAMRA-azide for fluorescence or biotin-azide for enrichment) to the probe.
-
For visualization: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity of the ALDH1A1 band in the this compound-treated sample compared to the control indicates target engagement.
-
For selectivity profiling: Use biotin-tagged probes to enrich the labeled proteins on streptavidin beads. Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify all labeled ALDH isoforms and potential off-targets. A decrease in the spectral counts or signal intensity of a particular protein in the inhibitor-treated sample indicates it is a target of the compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that confirms direct binding of a drug to its target protein in cells based on ligand-induced thermal stabilization.
Materials:
-
Cells of interest
-
This compound or alternative inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibody specific for ALDH1A1
Protocol:
-
Treat cultured cells with the desired concentration of this compound or a vehicle control and incubate to allow for compound uptake.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble ALDH1A1 in each sample using a standard protein detection method like Western blotting or ELISA.
-
Plot the percentage of soluble ALDH1A1 against the temperature to generate a melting curve for both the treated and untreated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that the compound has bound to and stabilized ALDH1A1, thus confirming target engagement.
References
Comparative Analysis of NCT-505 in Diverse Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of NCT-505, a potent small molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), across various cancer models. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying biological pathways to offer a clear perspective on its therapeutic potential and limitations.
This compound has emerged as a significant tool in cancer research due to its high selectivity for ALDH1A1, an enzyme implicated in cancer stem cell biology, therapy resistance, and tumor progression. While initially identified as a highly selective ALDH1A1 inhibitor, further studies have revealed that it also targets ALDH1A3, another isoform with roles in cancer. This guide synthesizes preclinical data to compare the efficacy of this compound against other ALDH inhibitors and traditional chemotherapeutics, providing a valuable resource for those considering this compound for further investigation.
Data Presentation: Performance of this compound Across Cancer Cell Lines
The following tables summarize the in vitro efficacy of this compound and its comparators in various cancer cell lines. The data highlights the differential sensitivity to this compound and provides a basis for selecting appropriate models for future studies.
Table 1: In Vitro Efficacy (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Comparator | Comparator IC50 | Citation(s) |
| OV-90 | Ovarian Cancer | ~3000 (3D culture) | - | - | [1] |
| HT-29 | Colorectal Cancer | 12-30 (Aldefluor assay) | - | - | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 12-30 (Aldefluor assay) | - | - | [1] |
| MDA-MB-468 | Breast Cancer | Not specified | - | - | [2] |
Note: The IC50 for OV-90 cells was notably higher in 3D culture, suggesting that the tumor microenvironment may influence sensitivity.
Table 2: Comparative Efficacy of this compound and Disulfiram in Ovarian Cancer Spheroids
| Cell Line | Parameter | This compound | Disulfiram | Outcome | Citation(s) |
| OV90 | Spheroid Viability | Reduction | Significant Reduction | Disulfiram is more potent | [3] |
| OVCAR3 | Spheroid Viability | No significant effect | Significant Reduction | Disulfiram is more potent | |
| OVCAR8 | Spheroid Viability | Reduction | Significant Reduction | Disulfiram is more potent |
Table 3: Effect of this compound on ALDH Activity
| Cell Line | Parameter | This compound | Disulfiram | Outcome | Citation(s) |
| OV90 TICs | ALDH Activity | Significant Reduction | More Significant Reduction | Disulfiram is a more potent ALDH inhibitor in this context | |
| OVCAR3 TICs | ALDH Activity | Significant Reduction | More Significant Reduction | Disulfiram is a more potent ALDH inhibitor in this context |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, its impact on key cellular signaling pathways has been investigated. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows used to study them.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or comparator compounds and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Sphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem-like cells.
-
Cell Preparation: Prepare a single-cell suspension from a cancer cell line or primary tumor tissue.
-
Plating: Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well or 96-well plates.
-
Media: Use a serum-free medium supplemented with growth factors such as EGF and bFGF.
-
Treatment: Add this compound or comparator compounds to the media at the desired concentrations.
-
Incubation: Incubate the plates for 7-14 days to allow for sphere formation.
-
Quantification: Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
Data Analysis: Calculate the sphere formation efficiency (SFE) as (Number of spheres formed / Number of cells seeded) x 100%.
ALDEFLUOR Assay
This assay is used to identify and quantify cell populations with high ALDH enzymatic activity.
-
Cell Suspension: Prepare a single-cell suspension of 1x10^6 cells/mL in ALDEFLUOR assay buffer.
-
Reagent Addition: Add the activated ALDEFLUOR reagent (BAAA, BODIPY-aminoacetaldehyde) to the "test" sample.
-
Control Sample: To a "control" sample, add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) prior to the addition of the ALDEFLUOR reagent.
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the test sample.
Conclusion
This compound demonstrates significant potential as a selective inhibitor of ALDH1A1 and ALDH1A3, exhibiting cytotoxic and anti-proliferative effects in various cancer cell lines. However, its efficacy, particularly in targeting cancer stem-like cells, appears to be less potent than the broader-spectrum ALDH inhibitor, disulfiram. The provided data and protocols offer a solid foundation for researchers to design further investigations into the therapeutic applications of this compound, explore its synergistic potential with other anti-cancer agents, and further elucidate its mechanism of action in different cancer contexts. Future in vivo studies are crucial to validate the preclinical in vitro findings and to determine the therapeutic window of this compound.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Development of a Retinal-Based Probe for the Profiling of Retinaldehyde Dehydrogenases in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfiram Transcends ALDH Inhibitory Activity When Targeting Ovarian Cancer Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Safe Disposal of NCT-505
Disclaimer: This document provides general guidance for the handling and disposal of the research chemical NCT-505. A specific Safety Data Sheet (SDS) containing detailed disposal procedures for this compound is not publicly available. It is imperative to obtain the official SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. This information is intended to supplement, not replace, official protocols.
This compound is a potent and selective aldehyde dehydrogenase (ALDH1A1) inhibitor used in laboratory research.[1][2][3] Due to its potent biological activity, proper handling and disposal are critical to ensure personnel safety and environmental protection.
Summary of Key Chemical Information
The following table summarizes the available data on this compound. Researchers should always refer to the supplier-provided documentation for the most accurate and complete information.
| Property | Data |
| Chemical Name | This compound |
| Target | Aldehyde Dehydrogenase 1A1 (ALDH1A1) |
| Mechanism of Action | Inhibitor |
| Potency (IC₅₀) | 7 nM for ALDH1A1.[2][4] Weakly inhibits hALDH1A2 (>57 µM), hALDH1A3 (22.8 µM), hALDH2 (20.1 µM), and hALDH3A1 (>57 µM). |
| Cellular Activity | Reduces viability of OV-90 cells (EC₅₀ of 2.10-3.92 µM). Cytotoxic to SKOV-3-TR cells. |
| Recommended Use | For research use only. |
Standard Operating Procedure for Chemical Disposal
The following is a general step-by-step protocol for the disposal of potent, non-hazardous laboratory chemicals like this compound. This procedure must be adapted to align with your institution's specific guidelines.
Step 1: Consult Official Documentation The most critical first step is to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound provided by the manufacturer. Section 13 of the SDS will typically provide specific disposal considerations. Additionally, consult your institution's EHS guidelines for established protocols.
Step 2: Wear Appropriate Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing the appropriate PPE. Based on general laboratory safety for handling potent enzyme inhibitors, this should include:
-
A lab coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Step 3: Characterize and Segregate the Waste Properly identify the waste stream. This includes the this compound compound itself (in solid or solution form), any solvents used, and any contaminated lab materials (e.g., pipette tips, gloves, paper towels).
-
Solid Waste: Collect solid this compound and any lightly contaminated items in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof waste container. Do not mix with other incompatible waste streams. Chlorinated and non-chlorinated solvents must be kept separate.
-
Sharps: Any needles or blades used should be disposed of in a designated sharps container.
Step 4: Label Waste Containers All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name "this compound" (avoid abbreviations)
-
The names and approximate percentages of all other components (e.g., solvents)
-
The date of accumulation
Step 5: Store Waste Appropriately Store waste containers in a designated, well-ventilated secondary containment area. Keep containers securely closed except when adding waste, and do not overfill them.
Step 6: Arrange for Professional Disposal Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the waste. These professionals are trained to handle and transport chemical waste in accordance with all regulations.
Experimental Protocols Cited
The search results reference cellular activity assays used to characterize this compound. A representative protocol for assessing cell viability is as follows:
Cell Viability Titration Assay (Example)
-
Cells (e.g., OV-90 or SKOV-3-TR) are harvested and suspended in growth media.
-
A solution of this compound at the desired concentration (or a vehicle control like DMSO) is added to the cell suspension.
-
The cell suspension is dispensed into 384-well plates at a specific density (e.g., 3000 cells/well).
-
Plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is measured using a suitable assay, such as one that quantifies ATP content or metabolic activity.
-
Data is normalized to positive and negative controls to determine the IC₅₀ or EC₅₀ value.
Disposal Workflow Diagram
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemicals.
Caption: General workflow for the safe disposal of laboratory chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
